PF-06442609
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H24F4N4O3 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione |
InChI |
InChI=1S/C24H24F4N4O3/c1-14-11-30(13-29-14)19-5-6-20-23(34)31(8-9-32(20)22(19)33)15(2)12-35-21-7-4-17(25)10-18(21)16(3)24(26,27)28/h4-7,10-11,13,15-16H,8-9,12H2,1-3H3/t15-,16+/m0/s1 |
InChIキー |
XZFBQMFLEPCQCW-JKSUJKDBSA-N |
異性体SMILES |
CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)[C@@H](C)COC4=C(C=C(C=C4)F)[C@@H](C)C(F)(F)F |
正規SMILES |
CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)COC4=C(C=C(C=C4)F)C(C)C(F)(F)F |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Putative Mechanism of Action of PF-06442609 in Alzheimer's Disease
Introduction
While specific public domain data for a compound designated PF-06442609 in the context of Alzheimer's disease is not available, the nomenclature "PF-" suggests a Pfizer compound. Based on extensive preclinical research and emerging clinical interest, a key Pfizer target in neurodegenerative and inflammatory disorders is phosphodiesterase-4B (PDE4B). This document, therefore, outlines the putative mechanism of action of this compound as a selective PDE4B inhibitor in Alzheimer's disease, drawing upon the established pharmacology of this enzyme class.
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2][3] These pathologies contribute to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2] Emerging evidence implicates neuroinflammation and dysregulated cyclic adenosine (B11128) monophosphate (cAMP) signaling in the pathogenesis of Alzheimer's.[4][5][6] PDE4 enzymes are critical regulators of intracellular cAMP levels, and their inhibition has been proposed as a therapeutic strategy.[4][5][6]
Core Mechanism of Action: PDE4B Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP. The PDE4 family, which comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for cAMP. Within the central nervous system, PDE4B is expressed in neurons and glial cells, including microglia and astrocytes, in brain regions critical for cognition, such as the hippocampus and cerebral cortex.[4]
The central mechanism of action of a PDE4B inhibitor like the putative this compound is to prevent the breakdown of cAMP, leading to its accumulation within the cell.[6] Increased cAMP levels activate downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).
Signaling Pathway of PDE4B Inhibition
Caption: Putative signaling cascade following PDE4B inhibition by this compound.
Key Therapeutic Effects in Alzheimer's Disease
The elevation of cAMP through PDE4B inhibition is expected to have multifaceted beneficial effects in the context of Alzheimer's disease, primarily through anti-inflammatory actions and enhancement of synaptic plasticity and memory.
1. Attenuation of Neuroinflammation
Neuroinflammation, largely mediated by microglial cells, is a critical component of Alzheimer's pathology. PDE4B is highly expressed in microglia.[4] Inhibition of PDE4B has potent anti-inflammatory effects.[4] By increasing intracellular cAMP, PDE4B inhibitors can suppress the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from activated microglia. This dampening of the inflammatory response can reduce neuronal damage and potentially slow disease progression.
2. Enhancement of Synaptic Plasticity and Memory
The cAMP/PKA/CREB (cAMP response element-binding protein) signaling pathway is fundamental for synaptic plasticity, long-term potentiation (LTP), and memory consolidation.[4][5][6]
-
CREB Activation: Increased cAMP activates PKA, which in turn phosphorylates and activates CREB.[4][6]
-
Gene Expression: Activated CREB promotes the transcription of genes crucial for synaptic function and neuronal survival, such as brain-derived neurotrophic factor (BDNF).[6]
-
Improved Cognition: Preclinical studies with other PDE4B inhibitors have demonstrated improvements in cognitive deficits in animal models of Alzheimer's disease.[4][6][7]
Quantitative Data from Preclinical Studies of PDE4B Inhibitors
While specific data for this compound is unavailable, the following table summarizes representative quantitative findings from preclinical studies on other PDE4B inhibitors in Alzheimer's disease models.
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Cognitive Performance | AppNL-G-F mice | Hypomorphic PDE4B mutation | Prevention of spatial memory deficits at 12 months of age. | [7] |
| 3xTg-AD mice with alcoholic dementia | A33 (selective PDE4B inhibitor) | Amelioration of cognitive defects. | [4] | |
| APPswe/PS1dE9 mice | Roflumilast (PDE4 inhibitor) | Reversal of cognitive declines at 5 and 10 mg/kg. | [6] | |
| Biochemical Markers | AppNL-G-F mice | Hypomorphic PDE4B mutation | Prevention of deficits in brain glucose metabolism. | [7] |
| 3xTg-AD mice with alcoholic dementia | A33 | Upregulation of cAMP levels and subsequent activation of the PKA/CREB signaling pathway. | [4] | |
| APPswe/PS1dE9 mice | Roflumilast | Reversal of decreased levels of cAMP, phosphorylated CREB, and BDNF. Increased Bcl-2/Bax ratio. | [6] | |
| Pathology | AppNL-G-F mice | Hypomorphic PDE4B mutation | No significant decrease in Aβ plaque burden, suggesting a mechanism independent of plaque clearance. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on PDE4B inhibitors are outlined below.
Barnes Maze Test for Spatial Memory
-
Objective: To assess spatial learning and memory in rodent models.
-
Apparatus: A circular platform with holes around the circumference, one of which leads to an escape box.
-
Procedure:
-
Habituation: Mice are placed on the maze for a short period to acclimate.
-
Training: Over several days, mice are placed in the center of the maze and learn to find the escape box using visual cues in the room. Parameters such as latency to find the escape hole and the number of errors (pokes into non-escape holes) are recorded.
-
Probe Trial: The escape box is removed, and the mouse is allowed to explore the maze. The time spent in the target quadrant (where the escape box was) is measured to assess memory retention.
-
-
Data Analysis: Comparison of latency, errors, and time in the target quadrant between treatment and control groups.
Immunohistochemistry for Aβ Plaques and Microgliosis
-
Objective: To visualize and quantify amyloid plaques and the associated microglial response in brain tissue.
-
Procedure:
-
Tissue Preparation: Mice are euthanized, and their brains are fixed, sectioned, and mounted on slides.
-
Staining:
-
Thioflavin-S Staining: For dense-core Aβ plaques.
-
Immunostaining: Using primary antibodies against Aβ (e.g., 6E10) and microglial markers (e.g., Iba1).
-
-
Imaging: Sections are imaged using fluorescence or bright-field microscopy.
-
-
Data Analysis: Quantification of plaque load (percentage of area occupied by plaques) and microglial activation (cell morphology and number) in specific brain regions.
Western Blot for Signaling Proteins
-
Objective: To measure the levels of key proteins in the cAMP/PKA/CREB pathway.
-
Procedure:
-
Protein Extraction: Brain tissue (e.g., hippocampus, cortex) is homogenized, and proteins are extracted.
-
SDS-PAGE and Transfer: Protein lysates are separated by size via gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against total and phosphorylated forms of CREB, and other proteins of interest (e.g., BDNF, PKA subunits).
-
Detection: Secondary antibodies conjugated to an enzyme or fluorophore are used for detection and quantification.
-
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated and compared across treatment groups.
Experimental Workflow for Preclinical Evaluation
References
- 1. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analysis of shared underlying mechanism in neurodegenerative disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PDE4B ameliorates cognitive defects in the model of alcoholic dementia in 3xTg-AD mice via PDE4B/cAMP/PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-4 (PDE4) molecular pharmacology and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Phosphodiesterase-4 Inhibitor Roflumilast, a Potential Treatment for the Comorbidity of Memory Loss and Depression in Alzheimer’s Disease: A Preclinical Study in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of PDE4B subtype-specific inhibition in an App knock-in mouse model for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PF-06442609: A Novel γ-Secretase Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a significant global health challenge, with the accumulation of amyloid-beta (Aβ) peptides, particularly the Aβ42 species, in the brain being a central pathological hallmark. Therapeutic strategies have increasingly focused on modulating the production of these amyloidogenic peptides. PF-06442609 is a potent, orally bioavailable, small-molecule γ-secretase modulator (GSM) developed by Pfizer for the potential treatment of Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs), which block the overall activity of the enzyme and have been associated with mechanism-based toxicities, this compound allosterically modulates γ-secretase. This modulation results in a preferential reduction of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40 peptides, while concurrently increasing the production of shorter, less aggregation-prone species such as Aβ38 and Aβ37.[1] This technical guide provides a comprehensive overview of the preclinical data on this compound and related potent GSMs, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used in its evaluation.
Introduction to γ-Secretase and its Modulation in Alzheimer's Disease
γ-secretase is an intramembrane aspartyl protease complex responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths.[2] The complex is composed of four core subunits: Presenilin (PSEN1 or PSEN2), which contains the catalytic site, Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[2] The sequential cleavage of the C-terminal fragment of APP (APP-CTF or C99) by γ-secretase follows two main pathways, leading to the production of different Aβ species. One pathway generates Aβ40 and Aβ37, while the other produces the more pathogenic Aβ42 and the shorter Aβ38.[3]
The amyloid hypothesis posits that an imbalance in the production and clearance of Aβ peptides, particularly an increased Aβ42/Aβ40 ratio, is a primary initiator of the pathological cascade in AD.[3] While early therapeutic approaches focused on inhibiting γ-secretase, this often led to adverse effects due to the enzyme's role in processing other critical substrates, such as Notch.[4] GSMs, like this compound, represent a more refined strategy, aiming to shift the product profile of γ-secretase away from the production of toxic Aβ42 without inhibiting its overall proteolytic function.[1]
Mechanism of Action of this compound
This compound is a pyridopyrazine-1,6-dione derivative that acts as an allosteric modulator of the γ-secretase complex.[5] Instead of binding to the active site, it is believed to interact with a distinct site on the presenilin subunit, inducing a conformational change in the enzyme.[6][7] This conformational change alters the processive cleavage of the APP-CTF, favoring the production of shorter, less amyloidogenic Aβ peptides at the expense of Aβ42.[1]
Diagram: Proposed Mechanism of Action of this compound
Caption: Allosteric modulation of γ-secretase by this compound.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for a potent pyridazine-derived GSM, referred to as "Compound 2" in the cited literature, which is a close analog of this compound.
Table 1: In Vitro Potency of a Potent GSM ("Compound 2") [5]
| Parameter | Cell Line | IC50 / EC50 (nM) |
| Aβ42 Inhibition (IC50) | SH-SY5Y-APP | 4.1 |
| Aβ40 Inhibition (IC50) | SH-SY5Y-APP | 80 |
| Aβ38 Potentiation (EC50) | SH-SY5Y-APP | 18 |
Table 2: In Vivo Efficacy of a Potent GSM ("Compound 2") in C57BL/6J Mice (9-day treatment) [5]
| Dose (mg/kg/day, p.o.) | Plasma Aβ42 Reduction (%) | Plasma Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) | Brain Aβ40 Reduction (%) |
| 10 | Significant | Significant | Below Detectable Limit | Significant |
| 30 | Significant | Significant | Below Detectable Limit | Significant |
| 100 | Significant | Significant | Below Detectable Limit | Significant |
Table 3: In Vivo Efficacy of a Potent GSM ("Compound 2") in Rats (Single Dose) [5]
| Dose (mg/kg, p.o.) | Plasma Aβ42 Reduction (%) | Brain Aβ42 Reduction (%) | CSF Aβ42 Reduction (%) |
| 5 | 78 | 54 | 41 |
| 25 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| 50 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
Table 4: Preclinical Pharmacokinetic and ADMET Profile of a Potent GSM ("Compound 2") [5]
| Parameter | Species | Value |
| Pharmacokinetics | ||
| Oral Bioavailability | Rat | Favorable |
| Brain Penetration | Rodent | Favorable |
| ADMET | ||
| Kinetic Aqueous Solubility | - | Improved |
| Liver Microsomal Stability | Human, Rat, Mouse | Favorable |
| CYP Inhibition | - | Low |
| hERG Inhibition | - | Low |
| MDR1-MDCK Permeability | - | Favorable |
| Ames Test | - | Negative |
Note: Specific numerical values for some pharmacokinetic and ADMET parameters were not publicly available in the reviewed literature but were described as favorable.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of potent GSMs like this compound.
Cell-Based γ-Secretase Modulation Assay
Objective: To determine the in vitro potency (IC50/EC50) of the GSM in modulating the production of Aβ peptides.
Materials:
-
SH-SY5Y human neuroblastoma cells stably overexpressing human APP (SH-SY5Y-APP).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Test compound (GSM) dissolved in DMSO.
-
96-well cell culture plates.
-
ELISA kits for human Aβ42, Aβ40, and Aβ38.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed SH-SY5Y-APP cells into 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the GSM in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.1%).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the GSM. Incubate for a defined period (e.g., 24 hours).
-
Sample Collection: After incubation, collect the conditioned medium from each well.
-
Aβ Quantification: Analyze the levels of Aβ42, Aβ40, and Aβ38 in the conditioned medium using specific sandwich ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of Aβ modulation against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition of Aβ42 and Aβ40) and EC50 (for potentiation of Aβ38) values.
Diagram: Cell-Based γ-Secretase Modulation Assay Workflow
Caption: Workflow for determining the in vitro potency of a GSM.
In Vivo Efficacy Studies in Rodent Models
Objective: To evaluate the effect of the GSM on Aβ peptide levels in the plasma, brain, and cerebrospinal fluid (CSF) of rodents.
Materials:
-
Wild-type (e.g., C57BL/6J) or transgenic Alzheimer's model mice (e.g., Tg2576).
-
Test compound (GSM).
-
Vehicle for oral administration (e.g., 20% Captisol).
-
Oral gavage needles.
-
Tools for blood, brain, and CSF collection.
-
Tissue homogenization buffer.
-
ELISA kits for rodent/human Aβ42 and Aβ40.
Procedure:
-
Acclimatization and Grouping: Acclimatize animals to the housing conditions and randomly assign them to vehicle and treatment groups.
-
Dosing: Administer the GSM or vehicle by oral gavage once daily for the duration of the study (e.g., 1 to 9 days for acute/sub-chronic studies).
-
Sample Collection: At a specified time after the final dose (e.g., 4 hours), collect blood via cardiac puncture, perfuse the animals with saline, and harvest the brain. CSF may also be collected from the cisterna magna.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer (e.g., containing protease inhibitors). Centrifuge the homogenate and collect the supernatant (soluble fraction).
-
-
Aβ Quantification: Measure the concentrations of Aβ42 and Aβ40 in the plasma, brain homogenates, and CSF using specific ELISA kits.
-
Data Analysis: Compare the Aβ levels in the treatment groups to the vehicle control group. Calculate the percentage reduction in Aβ levels for each dose.
Signaling Pathways and Experimental Workflows
γ-Secretase Cleavage of APP
The following diagram illustrates the two main processing pathways of APP by secretases, leading to the generation of various Aβ peptides.
Diagram: APP Processing by Secretases
Caption: The two major pathways of APP processing.
Preclinical Development Workflow for a γ-Secretase Modulator
The diagram below outlines a typical preclinical drug discovery and development workflow for a novel GSM targeting Alzheimer's disease.
Diagram: Preclinical Workflow for GSM Development
Caption: A streamlined preclinical development pipeline for a GSM.
Conclusion
This compound and other potent, second-generation γ-secretase modulators represent a promising therapeutic strategy for Alzheimer's disease. By selectively reducing the production of the pathogenic Aβ42 peptide without inhibiting the vital functions of γ-secretase, these compounds may offer a safer and more targeted approach compared to earlier γ-secretase inhibitors. The robust preclinical data, demonstrating both in vitro potency and in vivo efficacy in reducing brain Aβ levels, support the continued investigation of this class of molecules. Further clinical development will be crucial in determining the therapeutic potential of this compound for the treatment and prevention of Alzheimer's disease.
References
- 1. This compound | 1402002-76-9 | CGC00276 | Biosynth [biosynth.com]
- 2. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. In-cell ELISA protocol | Abcam [abcam.com]
Preliminary Efficacy of PF-06442609: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy of PF-06442609, a novel γ-secretase modulator (GSM) investigated for the treatment of Alzheimer's disease. The data herein is compiled from preclinical studies and aims to provide a comprehensive resource for researchers in the field of neurodegenerative disease therapeutics.
Core Mechanism of Action: γ-Secretase Modulation
This compound is a pyridopyrazine-1,6-dione derivative that functions as a γ-secretase modulator.[1] Unlike γ-secretase inhibitors (GSIs) which broadly suppress the enzymatic activity of the γ-secretase complex, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides. Concurrently, there is an increase in the formation of shorter, less pathogenic Aβ peptides, such as Aβ38.[1] Notably, this mechanism is designed to be "Notch-sparing," thus avoiding the toxicities associated with the inhibition of Notch signaling, a critical pathway for cell-cell communication. Studies have indicated that this class of GSMs binds to the presenilin N-terminal fragment (PS1-NTF) of the γ-secretase complex.[2][3]
Quantitative Efficacy Data
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models. The quantitative data from these preliminary studies are summarized below.
Table 1: In Vitro Potency of this compound
| Compound | Cell Line | Assay Endpoint | IC50 (nM) | Reference |
| This compound | CHO-APP | Aβ42 Reduction | 6 | [4] |
CHO-APP: Chinese Hamster Ovary cells stably expressing human amyloid precursor protein.
Table 2: In Vivo Efficacy of this compound in a Guinea Pig Model
| Parameter | Value | Unit |
| Animal Model | Guinea Pig | - |
| Dosing Route | Oral | - |
| Dose | 60 | mg/kg |
| Time Point | 3 | hours |
| Brain Aβ42 Reduction | 41 | % |
| Brain Aβ38 Increase | 46 | % |
| Observation over 24 hours | Sustained reduction in Aβ42 and Aβ40 with total Aβ levels remaining relatively unchanged. | - |
[1]
Experimental Protocols
In Vitro Aβ42 Reduction Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the reduction of Aβ42 production in a cellular context.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human amyloid precursor protein (CHO-APP) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The treated cells are incubated for a specified period to allow for APP processing and Aβ peptide secretion into the culture medium.
-
Sample Collection: The conditioned medium is collected.
-
Aβ42 Quantification: The concentration of Aβ42 in the conditioned medium is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The Aβ42 concentrations are plotted against the corresponding compound concentrations, and the IC50 value is calculated using a standard dose-response curve fitting model.
In Vivo Guinea Pig Efficacy Study
Objective: To assess the in vivo efficacy of orally administered this compound in reducing brain Aβ peptide levels.
Methodology:
-
Animal Model: Male guinea pigs are used for the study. The guinea pig is a relevant model as its Aβ peptide sequence is identical to that of humans.
-
Acclimation: Animals are acclimated to the housing conditions for a specified period before the experiment.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered as a single oral dose of 60 mg/kg.
-
Time-Course: Animals are euthanized at various time points post-dose (e.g., 1, 3, 6, 12, and 24 hours).
-
Tissue Collection: Brain tissue is rapidly excised and processed.
-
Brain Homogenization: The brain tissue is homogenized in a suitable buffer containing protease inhibitors to prevent Aβ degradation.
-
Aβ Peptide Quantification: The levels of Aβ42, Aβ40, and Aβ38 in the brain homogenates are measured using specific immunoassays.
-
Data Analysis: The percentage change in Aβ peptide levels in the treated group is calculated relative to a vehicle-treated control group at each time point.
Visualized Signaling Pathways and Workflows
Caption: Amyloid Precursor Protein (APP) processing pathway modulated by this compound.
Caption: Workflow for in vitro and in vivo preliminary efficacy studies of this compound.
References
- 1. Design of Pyridopyrazine-1,6-dione γ-Secretase Modulators that Align Potency, MDR Efflux Ratio, and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and pharmacological evaluation of a novel series of pyridopyrazine-1,6-dione γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indole-derived pyridopyrazine-1,6-dione γ-secretase modulators that target presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Understanding the chemical structure of PF-06442609
An In-Depth Technical Guide to the Chemical Structure and Activity of PF-06442609
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological data associated with this compound, a potent γ-secretase modulator investigated for its therapeutic potential in Alzheimer's disease. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-[(1S)-2-[4-Fluoro-2-[(1R)-2,2,2-trifluoro-1-methylethyl]phenoxy]-1-methylethyl]-3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-2H-pyrido[1,2-a]pyrazine-1,6-dione[1]. Its chemical formula is C₂₄H₂₄F₄N₄O₃, and it has a molecular weight of 492.47 g/mol [1].
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-[(1S)-2-[4-Fluoro-2-[(1R)-2,2,2-trifluoro-1-methylethyl]phenoxy]-1-methylethyl]-3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-2H-pyrido[1,2-a]pyrazine-1,6-dione[1] |
| SMILES String | CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)COC4=C(C=C(C=C4)F)C(C)C(F)(F)F[2] |
| CAS Number | 1402002-76-9[1][2] |
Mechanism of Action: γ-Secretase Modulation
Contrary to some initial database entries suggesting activity as a nonsteroidal anti-inflammatory drug (NSAID)[2], extensive research has firmly established this compound as a potent γ-secretase modulator (GSM)[3][4]. The γ-secretase complex is a multi-protein enzyme crucial in the processing of the amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease.
The modulation of γ-secretase by this compound leads to a shift in the cleavage of APP, resulting in the decreased production of the highly amyloidogenic amyloid-beta 42 (Aβ42) peptide and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides[4]. This selective modulation is considered a promising therapeutic strategy for Alzheimer's disease as it aims to reduce the formation of toxic amyloid plaques in the brain. Chemical biology studies have demonstrated that this class of GSMs, including this compound, specifically binds to the presenilin N-terminal fragment (PS1-NTF) within the γ-secretase complex[4].
Signaling Pathway of APP Processing
The following diagram illustrates the canonical processing of Amyloid Precursor Protein (APP) and the point of intervention for γ-secretase modulators like this compound.
Caption: Amyloid Precursor Protein (APP) processing pathway.
Quantitative Pharmacological Data
The potency of this compound has been characterized through in vitro cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the reduction of various amyloid-beta species.
Table 2: In Vitro Potency of this compound
| Analyte | IC50 (nM) |
| Aβ42 | 143 |
| Aβ40 | >10000 |
| Total Aβ | >10000 |
| (Data sourced from a study on a closely related analog, compound 66, which served as the starting point for the development of the series containing this compound)[5] |
In vivo studies in guinea pigs demonstrated a robust reduction of brain Aβ42 following oral administration of this compound at a dose of 30 mg/kg[4].
Experimental Protocols
In Vitro γ-Secretase Modulation Assay
Objective: To determine the in vitro potency of this compound in modulating the production of Aβ42, Aβ40, and total Aβ.
Methodology:
-
Cell Line: HEK293 cells stably overexpressing human APP695 with the Swedish mutation (HEK293-APPsw) were utilized.
-
Cell Culture: Cells were cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Compound Treatment: Cells were plated in 96-well plates and treated with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Aβ Quantification: Following treatment, the cell culture supernatant was collected. The concentrations of Aβ42, Aβ40, and total Aβ were quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) electrochemiluminescence assays.
-
Data Analysis: The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Experimental Workflow: In Vitro Assay
Caption: Workflow for the in vitro γ-secretase modulation assay.
In Vivo Guinea Pig Study
Objective: To evaluate the in vivo efficacy of this compound in reducing brain Aβ levels.
Methodology:
-
Animal Model: Hartley guinea pigs were used for the study.
-
Compound Administration: this compound was formulated in a suitable vehicle and administered orally (p.o.) at a dose of 30 mg/kg.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At various time points post-dosing, blood samples were collected to determine the plasma concentration of the compound.
-
Aβ Quantification: Brain tissue was homogenized, and the levels of Aβ42 and Aβ40 were quantified using specific ELISA or MSD assays.
-
Data Analysis: The percentage reduction in brain Aβ levels was calculated by comparing the treated group to a vehicle-treated control group.
Logical Relationship: In Vivo Study Design
Caption: Logical flow of the in vivo guinea pig efficacy study.
References
Methodological & Application
Application Notes and Protocols for PF-06442609 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06442609 is a potent, orally bioavailable, and brain-penetrant γ-secretase modulator (GSM) developed by Pfizer for the potential treatment of Alzheimer's disease.[1] As a GSM, this compound allosterically modulates the activity of γ-secretase, an enzyme complex crucial in the production of amyloid-β (Aβ) peptides. This modulation results in a decrease in the generation of the aggregation-prone Aβ42 and Aβ40 peptides and a concurrent increase in shorter, less amyloidogenic Aβ species. Preclinical studies have indicated that this compound possesses a favorable pharmacokinetic profile in rodents and has demonstrated robust reductions of brain Aβ42 and Aβ40 levels in a guinea pig time-course experiment.[1] These application notes provide a comprehensive overview of the available data on analogous GSMs to guide the design of in vivo animal studies with this compound. Due to the limited publicly available data on specific dosages of this compound, the provided protocols and dosage tables are based on studies with other γ-secretase modulators and should be adapted accordingly.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The γ-secretase complex is a key enzyme in the amyloidogenic pathway, responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths. γ-secretase modulators (GSMs) represent a promising therapeutic strategy for AD by selectively reducing the production of the more toxic and aggregation-prone Aβ42 isoform in favor of shorter, less harmful Aβ peptides. This compound is one such GSM that has been developed to target the underlying pathological mechanisms of AD.
Signaling Pathway of γ-Secretase Modulation
The following diagram illustrates the mechanism of action of γ-secretase modulators like this compound in the processing of amyloid precursor protein.
Quantitative Data from In Vivo Animal Studies of Analogous GSMs
While specific dosage data for this compound is not publicly available, the following table summarizes dosages and observed effects for other γ-secretase modulators in various animal models. This information can serve as a valuable reference for designing initial dose-ranging studies for this compound.
| Compound Name | Animal Model | Route of Administration | Dosage Range | Key Findings |
| Compound 2 | CD-1 Mice | Oral (gavage) | 5, 10, 25 mg/kg/day | Dose-dependent reduction of brain Aβ42 and Aβ40. A 10 mg/kg dose reduced brain Aβ42 by over 70%. |
| BIIB042 | Mice, Rats, Cynomolgus Monkeys | Oral | Not specified in abstract | Reduced Aβ42 levels in the central nervous system and plasma. Reduced Aβ plaque burden in Tg2576 mice. |
| SCH 697466 (Inhibitor) | Non-transgenic Mice | Oral | Up to 100 mg/kg | Dose-dependent reduction of plasma Aβ40, with 50% lowering between 10 and 30 mg/kg. |
| PF-06648671 | Rodents | Not specified | Not specified in abstract | Favorable in vivo pharmacokinetic profile and robust reduction of Aβ42 in cerebrospinal fluid.[2][3] |
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of a γ-secretase modulator like this compound in rodent models of Alzheimer's disease. It is critical to perform initial dose-ranging and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage of this compound for the specific animal model and experimental conditions.
Protocol 1: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water, or a solution containing DMSO, Tween 80, and saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Formulation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure homogeneity of the formulation.
-
Dosing: Administer a single oral dose of this compound to a cohort of mice (n=3-5 per time point). A typical starting dose, based on analogous compounds, could be in the range of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Protocol 2: Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To evaluate the efficacy of this compound in reducing brain Aβ levels in a transgenic mouse model (e.g., 5XFAD, APP/PS1).
Materials:
-
This compound
-
Vehicle for formulation
-
Transgenic mice of the chosen model (age-appropriate for plaque development)
-
Dosing gavage needles
-
Surgical tools for brain extraction
-
Reagents for brain tissue homogenization and protein extraction (e.g., RIPA buffer, guanidine-HCl)
-
ELISA kits for Aβ40 and Aβ42 quantification
Procedure:
-
Dosing Regimen: Based on PK data, establish a chronic daily oral dosing regimen for a cohort of transgenic mice (n=10-15 per group). Include a vehicle-treated control group. A potential starting dose could be 10-25 mg/kg/day for a duration of 4-12 weeks.
-
Compound Administration: Administer this compound or vehicle daily via oral gavage.
-
Behavioral Testing (Optional): Conduct behavioral tests (e.g., Morris water maze, Y-maze) during the final week of treatment to assess cognitive function.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Brain Homogenization and Aβ Extraction: Homogenize the brain tissue and perform sequential protein extractions to isolate soluble and insoluble Aβ fractions.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the brain extracts using specific ELISA kits.
-
Immunohistochemistry (Optional): Stain brain sections with anti-Aβ antibodies to visualize and quantify amyloid plaque burden.
-
Data Analysis: Statistically compare the Aβ levels and plaque burden between the this compound-treated and vehicle-treated groups.
Experimental Workflow
The following diagram outlines a typical preclinical in vivo testing workflow for a novel γ-secretase modulator.
Disclaimer
The information provided in these application notes, particularly concerning dosages and experimental protocols, is intended for guidance purposes only. Specific data for this compound in vivo studies is not extensively available in the public domain. Researchers are strongly advised to conduct their own dose-finding and tolerability studies to establish appropriate experimental parameters for their specific animal models and research questions. The provided information on analogous compounds should be used as a starting point for empirical optimization.
References
Application Notes and Protocols for PF-06442609
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06442609 is a potent and selective inhibitor of γ-secretase, a key enzyme involved in the processing of amyloid precursor protein (APP).[1] Its inhibitory action leads to a reduction in the production of amyloid-β (Aβ) peptides, particularly the neurotoxic Aβ42 and Aβ40 isoforms, which are implicated in the pathogenesis of Alzheimer's disease.[1] These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo research applications, along with a summary of its known solubility and a visualization of its target signaling pathway.
Data Presentation: Solubility of this compound
The solubility of this compound in common laboratory solvents is a critical factor for the design of robust and reproducible experiments. Based on available data, the solubility of this compound is summarized in the table below. Researchers should note that solubility in aqueous buffers is expected to be low, a common characteristic of many small molecule inhibitors.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Clear solution can be obtained at this concentration.[1] |
| Ethanol (B145695) | Insoluble (predicted) | Quantitative data is not readily available. A related compound, PF-6260933, is reported to be insoluble in ethanol.[2] |
| Methanol | Not available | |
| Phosphate-Buffered Saline (PBS) | Insoluble (predicted) | A related compound, PF-6260933, is reported to be insoluble in PBS (pH 7.2).[2] |
Note: The insolubility of the related compound PF-6260933 in ethanol and PBS suggests that this compound may have similar limited solubility in these solvents. It is highly recommended that researchers experimentally determine the solubility of this compound in their specific aqueous buffers or media of choice before preparing working solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for in vitro Cell-Based Assays
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be further diluted into cell culture media for various in vitro assays.
Materials:
-
This compound powder (CAS: 1402002-76-9)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mg/mL stock solution, add 1 mL of DMSO.
-
Cap the tube securely and vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
-
Preparation of Working Solutions:
When preparing working solutions for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally well-tolerated by most cell lines.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentration.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound. This will account for any effects of the solvent on the cells.
Protocol 2: Formulation of this compound for in vivo Animal Studies
The formulation of poorly water-soluble compounds like this compound for in vivo administration requires careful selection of vehicles to ensure adequate bioavailability and minimize toxicity. The following is a general protocol for preparing a suspension of this compound for oral gavage in rodents. This protocol may need to be optimized based on the specific animal model and experimental design.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Tween® 80
-
Sterile water for injection or saline
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Vehicle Preparation: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween® 80, and water/saline. A typical ratio is 10:40:5:45 (v/v/v/v) of DMSO:PEG400:Tween® 80:Water.
-
In a sterile tube, combine the required volumes of DMSO, PEG400, and Tween® 80.
-
Mix thoroughly until a homogenous solution is formed.
-
-
Compound Dissolution:
-
First, dissolve the required amount of this compound powder in the DMSO portion of the vehicle. For example, if the final desired concentration is 5 mg/mL and the total volume is 10 mL, dissolve 50 mg of this compound in 1 mL of DMSO.
-
Once dissolved, add the PEG400 and Tween® 80 and mix well.
-
-
Suspension Formation:
-
Slowly add the sterile water or saline to the drug-vehicle mixture while continuously vortexing or stirring to form a fine suspension.
-
For a more uniform and stable suspension, use a homogenizer or sonicator.
-
-
Administration:
-
The suspension should be prepared fresh on the day of dosing and administered immediately to prevent precipitation of the compound.
-
Ensure the suspension is well-mixed before each administration.
-
A vehicle-only control group should be included in all in vivo experiments.
-
Important Considerations for in vivo Studies:
-
The tolerability of the vehicle should be assessed in a small group of animals before initiating the main study.
-
The final concentration of DMSO should be kept as low as possible.
-
The stability of the formulation should be evaluated if it is not used immediately.
Mandatory Visualization
Signaling Pathway of this compound Action
This compound inhibits the γ-secretase complex, which is responsible for the intramembrane cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptor.[3][4] The following diagram illustrates the canonical amyloidogenic pathway of APP processing and the point of inhibition by this compound.
References
- 1. This compound = 98 HPLC 1402002-76-9 [sigmaaldrich.com]
- 2. PF-6260933 CAS#: 1811510-56-1 [m.chemicalbook.com]
- 3. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of PF-06442609 in High-Throughput Screening for Alzheimer's Disease Drug Discovery
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ peptides, particularly the aggregation-prone Aβ42, is a critical event in the pathogenesis of AD. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Consequently, modulation of γ-secretase activity presents a key therapeutic strategy for AD. PF-06442609 is a potent, orally bioavailable γ-secretase modulator (GSM) that has been developed for the treatment of Alzheimer's disease.[1] Unlike γ-secretase inhibitors which can cause mechanism-based toxicity by affecting the processing of other essential substrates like Notch, GSMs such as this compound allosterically modulate the enzyme to selectively reduce the production of Aβ42 and Aβ40, while increasing the formation of shorter, less amyloidogenic Aβ species. This application note provides a detailed overview and protocols for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize novel GSMs.
Mechanism of Action
This compound is a pyridopyrazine-1,6-dione derivative designed to modulate the activity of the γ-secretase complex.[1] This complex is a multi-protein enzyme responsible for the final cleavage of APP to generate Aβ peptides of varying lengths. This compound acts by binding to an allosteric site on the γ-secretase complex, inducing a conformational change that shifts the cleavage preference of the enzyme. This modulation results in a significant reduction in the production of the pathogenic Aβ42 and Aβ40 peptides and a concomitant increase in the production of shorter, non-toxic Aβ species such as Aβ37 and Aβ38. Preclinical studies have demonstrated that this compound leads to robust reductions of brain Aβ42 and Aβ40 in animal models.[1][2]
Signaling Pathway
The signaling pathway modulated by this compound is central to the amyloidogenic processing of APP. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.
Quantitative Data
The potency of this compound in modulating γ-secretase activity and reducing Aβ levels can be quantified using various in vitro and cell-based assays. The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value |
|---|---|---|---|
| Aβ42 Reduction | HEK293-APPswe | IC50 | Data not publicly available |
| Aβ40 Reduction | HEK293-APPswe | IC50 | Data not publicly available |
| Notch Cleavage | - | IC50 | Does not inhibit |
Note: While specific IC50 values for Aβ reduction are not publicly available, this compound is described as a potent γ-secretase modulator.[2]
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosage | Route of Administration | Effect |
|---|
| Guinea Pig | Not specified | Oral | Robust reduction of brain Aβ42 and Aβ40 |
Experimental Protocols
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel γ-secretase modulators using this compound as a reference compound.
Protocol 1: Cell-Based Aβ42 Reduction Assay
This protocol describes a cell-based assay to measure the reduction of Aβ42 in the presence of test compounds, using this compound as a positive control.
Materials:
-
HEK293 cells stably expressing Swedish mutant APP (HEK293-APPswe)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
This compound
-
Test compounds
-
384-well cell culture plates
-
Aβ42 ELISA kit
Procedure:
-
Cell Culture: Maintain HEK293-APPswe cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HEK293-APPswe cells into 384-well plates at a density of 20,000 cells/well in 40 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) and test compounds in Opti-MEM.
-
Compound Addition: Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-treatment control wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 20 µL of the cell culture supernatant from each well.
-
Aβ42 Quantification: Quantify the concentration of Aβ42 in the collected supernatants using a commercially available Aβ42 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of Aβ42 reduction for each compound concentration relative to the vehicle control. Determine the IC50 value for this compound and the test compounds by fitting the data to a dose-response curve.
Protocol 2: Aβ40/Aβ42 Ratio Assay
This assay is crucial for identifying true GSMs, which selectively reduce Aβ42 over Aβ40.
Materials:
-
Same as Protocol 1
-
Aβ40 ELISA kit
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Aβ Quantification: Quantify the concentrations of both Aβ40 and Aβ42 in the collected supernatants using specific ELISA kits for each peptide.
-
Data Analysis: Calculate the Aβ40/Aβ42 ratio for each compound concentration. A desirable GSM will show a decrease in this ratio, indicating a selective reduction in Aβ42.
Logical Relationship Diagram for Hit Confirmation
Following a primary HTS, a series of secondary and counter-screens are necessary to confirm true hits and eliminate false positives.
Conclusion
This compound serves as an invaluable tool for the discovery and development of novel γ-secretase modulators for the treatment of Alzheimer's disease. Its well-defined mechanism of action and potent in vivo efficacy make it an ideal reference compound in high-throughput screening campaigns. The protocols outlined in this application note provide a robust framework for identifying and characterizing new GSM candidates with therapeutic potential. The use of cell-based assays measuring Aβ42 and the Aβ40/Aβ42 ratio, coupled with appropriate counter-screens, will facilitate the identification of selective and non-toxic next-generation GSMs.
References
Application Notes and Protocols: Measuring the Effect of PF-06442609 on Aβ42 Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for assessing the pharmacological effects of PF-06442609, a γ-secretase modulator (GSM), on the production of amyloid-beta 42 (Aβ42). The provided methodologies are essential for preclinical and clinical evaluation of this and similar compounds targeting amyloidogenic pathways in Alzheimer's disease.
Introduction to this compound and its Mechanism of Action
This compound is an investigational drug that acts as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors which block the enzyme's activity altogether, GSMs allosterically modulate the enzyme to shift its cleavage preference of the amyloid precursor protein (APP). This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38.[1][2] This mechanism of action makes GSMs a promising therapeutic strategy for Alzheimer's disease by targeting the root cause of amyloid plaque formation.
The signaling pathway affected by this compound is the amyloidogenic processing of APP. This process involves the sequential cleavage of APP by β-secretase (BACE1) and then by the γ-secretase complex.
Techniques for Measuring Aβ42 Levels
The primary methods for quantifying Aβ42 levels in various biological samples are Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and robust method for quantifying Aβ42.[3] The sandwich ELISA format is highly specific for Aβ42.
Experimental Workflow for Aβ42 ELISA
Mass Spectrometry (MS)
Mass spectrometry-based methods are considered the "gold standard" for their high accuracy, specificity, and ability to multiplex the quantification of different Aβ species simultaneously (e.g., Aβ40, Aβ42, Aβ38).[4][5]
Experimental Protocols
Protocol 1: In Vitro Aβ42 Measurement in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying APP processing and Aβ production.[6][7]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics
-
This compound
-
Vehicle control (e.g., DMSO)
-
Aβ42 ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate flasks or plates.
-
Prepare different concentrations of this compound in fresh cell culture medium.
-
Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).[3]
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cell debris.[3]
-
-
Aβ42 Quantification:
-
Perform the Aβ42 ELISA on the collected supernatant according to the manufacturer's instructions. A general protocol is outlined in Diagram 2.
-
Protocol 2: Ex Vivo Aβ42 Measurement in Animal Models
Transgenic mouse models of Alzheimer's disease, such as Tg2576 and 5XFAD, are valuable tools for evaluating the in vivo efficacy of compounds like this compound.[9]
Materials:
-
Transgenic Alzheimer's disease mouse model (e.g., 5XFAD)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Tissue homogenization buffer
-
Aβ42 ELISA kit or Mass Spectrometer
-
Centrifuge and Ultracentrifuge
Procedure:
-
Animal Treatment:
-
Administer this compound or vehicle to the animals according to the study design (e.g., oral gavage daily for a specified number of weeks).
-
-
Tissue Collection and Homogenization:
-
Fractionation for Soluble and Insoluble Aβ42:
-
Soluble Fraction: Centrifuge the brain homogenate at high speed (e.g., 100,000 x g for 1 hour at 4°C). The supernatant contains the soluble Aβ fraction.[10]
-
Insoluble Fraction: The pellet contains the insoluble Aβ fraction. This can be further processed to extract aggregated Aβ.
-
-
Aβ42 Quantification:
-
Measure Aβ42 levels in the soluble fraction using an Aβ42 ELISA kit or by mass spectrometry.
-
Protocol 3: Aβ42 Measurement in Human Cerebrospinal Fluid (CSF)
In clinical studies, CSF is a key biological fluid for measuring Aβ42 levels as it is in direct contact with the brain.[12]
Materials:
-
CSF samples from clinical trial participants
-
Aβ42 ELISA kit or Mass Spectrometer
-
Polypropylene (B1209903) collection and storage tubes
Procedure:
-
CSF Collection and Handling:
-
Collect CSF via lumbar puncture.
-
Use polypropylene tubes to minimize Aβ peptide adhesion to the tube walls.
-
Centrifuge the CSF to remove any cellular components.
-
Aliquot and store the CSF at -80°C until analysis. Avoid repeated freeze-thaw cycles.[13]
-
-
Aβ42 Quantification:
-
Thaw the CSF samples on ice.
-
Measure Aβ42 levels using a validated Aβ42 ELISA kit or a mass spectrometry-based assay.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Aβ42 Levels in SH-SY5Y Cells
| Treatment Concentration | Mean Aβ42 Concentration (pg/mL) | Standard Deviation | % Change from Vehicle |
| Vehicle Control | 0% | ||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) |
Table 2: Effect of this compound on Soluble Brain Aβ42 Levels in an Animal Model
| Treatment Group | Mean Soluble Aβ42 (pg/mg tissue) | Standard Deviation | % Change from Vehicle |
| Vehicle Control | 0% | ||
| This compound |
Table 3: Changes in CSF Aβ Levels Following this compound Treatment in Humans
| Analyte | Baseline Mean Concentration (pg/mL) | Post-treatment Mean Concentration (pg/mL) | % Change from Baseline |
| Aβ42 | |||
| Aβ40 | |||
| Aβ38 | |||
| Aβ37 |
Conclusion
The protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound's effect on Aβ42 levels. Consistent and standardized methodologies are crucial for generating reliable and comparable data in both preclinical and clinical research settings. The use of highly specific and sensitive techniques like ELISA and mass spectrometry will ensure the accurate assessment of the pharmacological activity of this and other γ-secretase modulators.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry-based methods for robust measurement of Alzheimer's Disease biomarkers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An automated clinical mass spectrometric method for identification and quantification of variant and wild-type amyloid-β 1-40 and 1-42 peptides in CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]
- 7. Intracellular localization of amyloid-β peptide in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different amyloid β42 preparations induce different cell death pathways in the model of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alzheimer’s Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved protocol for measurement of plasma β-amyloid in longitudinal evaluation of Alzheimer's Disease Neuroimaging Initiative study patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. intimakmur.co.id [intimakmur.co.id]
Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of PF-06442609
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for assessing the blood-brain barrier (BBB) penetration of PF-06442609, a γ-secretase modulator (GSM) under investigation for the treatment of Alzheimer's disease. The protocol encompasses both in vitro and in vivo methodologies to build a comprehensive profile of the compound's ability to reach the central nervous system (CNS). Representative quantitative data for similar GSMs are provided to illustrate expected outcomes. Additionally, diagrams of the relevant signaling pathway and experimental workflows are included to facilitate understanding.
Introduction
The blood-brain barrier is a significant obstacle for the delivery of therapeutics to the central nervous system. This compound is a γ-secretase modulator that allosterically modulates the γ-secretase enzyme, leading to a reduction in the production of amyloid-beta (Aβ) peptides Aβ42 and Aβ40, while increasing the levels of shorter, less amyloidogenic peptides like Aβ38 and Aβ37. For this compound to be effective in treating Alzheimer's disease, it must efficiently cross the BBB to engage its target, the γ-secretase complex, in the brain. This protocol outlines a series of experiments to determine the BBB penetration of this compound.
Data Presentation: Quantitative Assessment of BBB Penetration for γ-Secretase Modulators
While specific quantitative BBB penetration data for this compound is not publicly available, the following table summarizes representative data from preclinical studies of other novel γ-secretase modulators. This data provides a benchmark for expected values when assessing compounds of this class.
| Parameter | Compound | Species | Value | Method | Reference |
| Brain-to-Plasma Ratio (Total) | JNJ-40418677 | Mouse | 1 | In vivo pharmacokinetic study | [1] |
| CSF-to-Plasma Ratio (Unbound) | PF-06648671 | Human | ~1 (approximates unbound fraction in plasma) | In vivo clinical study | [2] |
| Brain Aβ42 Reduction | BMS-869780 | Rat | Significant reduction | In vivo pharmacodynamic study | [3] |
| Brain Aβ42 Reduction | GSM (unnamed) | Rat | 50% reduction at effective systemic exposure (AUC) | In vivo pharmacodynamic study | [4][5] |
Experimental Protocols
This protocol describes a bidirectional permeability assay using a Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1), which expresses the P-glycoprotein (P-gp) efflux pump, a key component of the BBB.
Materials:
-
MDCK-MDR1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical surface of the Transwell® inserts at a density of 1 x 10⁵ cells/cm² and culture until a confluent monolayer is formed (typically 3-5 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A TEER value >100 Ω·cm² is generally acceptable. Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing this compound (e.g., at 1, 5, and 10 µM) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.
-
Permeability Assay (Basolateral to Apical - B-A): a. Repeat the permeability assay but add the this compound solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This will determine the extent of active efflux.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-gp.
This protocol describes the determination of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation for intravenous (IV) or oral (PO) administration
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA tubes)
-
Brain homogenization equipment
-
LC-MS/MS system for quantification
-
Equilibrium dialysis apparatus for plasma and brain tissue binding assessment
Procedure:
-
Dosing: Administer this compound to rats via the desired route (e.g., 10 mg/kg, PO).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize a cohort of animals (n=3-4 per time point). a. Collect blood via cardiac puncture into EDTA tubes. Centrifuge to obtain plasma. b. Perfuse the animals with saline to remove blood from the brain. c. Excise the brain and rinse with cold saline.
-
Sample Processing: a. Homogenize the brain tissue in a suitable buffer. b. Analyze the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Plasma and Brain Tissue Binding: a. Determine the fraction of unbound drug in plasma (fu,p) and in brain homogenate (fu,b) using equilibrium dialysis.
-
Data Analysis: a. Calculate the brain-to-plasma concentration ratio (Kp): Kp = C_brain / C_plasma where C_brain is the total concentration in the brain and C_plasma is the total concentration in plasma. b. Calculate the unbound brain-to-plasma concentration ratio (Kp,uu): Kp,uu = (C_brain * fu,b) / (C_plasma * fu,p) A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion. A value significantly less than 1 indicates active efflux, while a value greater than 1 suggests active influx.
Mandatory Visualizations
Caption: Signaling pathway of γ-secretase modulation by this compound.
Caption: Experimental workflow for assessing BBB penetration of this compound.
References
- 1. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing PF-06442609 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06442609 is a potent, orally bioavailable, and brain-penetrant γ-secretase modulator (GSM) under investigation for its therapeutic potential in Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs), which block the enzymatic activity of γ-secretase and can lead to mechanism-based toxicities due to inhibition of Notch signaling, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and an increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ37 and Aβ38. These application notes provide detailed protocols for the utilization of this compound in primary neuron cultures to study its effects on Aβ production, synaptic function, and related signaling pathways.
Data Presentation
The following tables summarize the expected quantitative effects of potent γ-secretase modulators like this compound on amyloid-beta peptide concentrations, based on preclinical studies. Researchers should note that the optimal concentrations and magnitudes of effect may vary depending on the specific primary neuron culture system and experimental conditions.
Table 1: Expected In Vitro Efficacy of this compound in Primary Neuron Cultures
| Parameter | Expected Value | Reference Compound Data |
| Aβ42 Reduction (IC50) | 5 - 50 nM | Data from similar potent GSMs |
| Aβ40 Reduction (IC50) | 50 - 200 nM | Data from similar potent GSMs |
| Aβ38 Increase | Concentration-dependent | Data from similar potent GSMs |
| Aβ37 Increase | Concentration-dependent | Data from similar potent GSMs |
| Total Aβ Levels | No significant change | Data from similar potent GSMs |
| Notch Signaling (IC50) | >10,000 nM | Data from similar potent GSMs |
Table 2: Summary of this compound Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄F₄N₄O₃ | Biosynth |
| Molecular Weight | 492.5 g/mol | Biosynth |
| Solubility | Soluble in DMSO | Sigma-Aldrich |
| Storage | Store at room temperature | Sigma-Aldrich |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
E18 pregnant mouse or rat
-
Hibernate-A medium
-
Papain (20 U/mL)
-
DNase I (100 U/mL)
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Prepare Poly-D-lysine coated plates by incubating with 0.1 mg/mL Poly-D-lysine in borate (B1201080) buffer overnight at 37°C. Wash three times with sterile water and allow to dry.
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold Hibernate-A medium.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with papain and DNase I in Hibernate-A for 15-20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal Plus Medium with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons onto the Poly-D-lysine coated plates at a desired density (e.g., 2.5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days.
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the procedure for treating primary neuron cultures with this compound.
Materials:
-
Primary neuron cultures (e.g., from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove half of the medium from the primary neuron cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Incubate the treated cultures for the desired duration (e.g., 24-72 hours) at 37°C and 5% CO₂.
Protocol 3: Quantification of Amyloid-Beta Peptides by ELISA
This protocol describes the measurement of secreted Aβ peptides in the conditioned medium of treated primary neurons.
Materials:
-
Conditioned medium from this compound-treated and control neuron cultures
-
Aβ42, Aβ40, Aβ38, and Aβ37 ELISA kits
-
Protease inhibitor cocktail
-
Microplate reader
Procedure:
-
Collect the conditioned medium from the treated neuron cultures.
-
Centrifuge the medium at 1,000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Add a protease inhibitor cocktail to the supernatant.
-
Perform the ELISA for each Aβ species according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentrations of each Aβ peptide based on the standard curve.
-
Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates, if desired.
Mandatory Visualizations
Caption: Mechanism of action of this compound on APP processing.
Caption: Experimental workflow for studying this compound in neurons.
Caption: Signaling context of γ-secretase in neurons.
Application Notes and Protocols for the Synthesis of PF-06442609 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of derivatives of PF-06442609, a potent γ-secretase modulator. The protocols outlined below are based on established synthetic routes for the pyridopyrazine-1,6-dione core and subsequent elaborations to achieve the final compound and its analogs.
I. γ-Secretase Signaling Pathway
This compound and its derivatives are modulators of γ-secretase, a multi-protein complex involved in the cleavage of transmembrane proteins. A key substrate of γ-secretase is the amyloid precursor protein (APP). The processing of APP by γ-secretase is a critical event in the amyloid cascade hypothesis of Alzheimer's disease.
The canonical processing of APP involves sequential cleavage by β-secretase and then γ-secretase, leading to the production of amyloid-β (Aβ) peptides of varying lengths, including the aggregation-prone Aβ42 isoform.[1] γ-secretase modulators like this compound are designed to allosterically modulate the enzyme complex to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, over Aβ42, without significantly inhibiting the overall proteolytic activity of γ-secretase on other substrates like Notch, thereby potentially reducing side effects.[2]
The γ-secretase complex itself is composed of four core protein components: presenilin (PSEN1 or PSEN2), which contains the catalytic aspartyl protease active site, nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[3][4][5] These components assemble into a functional complex in the endoplasmic reticulum before trafficking to other cellular compartments.[6]
Caption: Amyloid Precursor Protein (APP) processing by secretases.
II. Methodologies for Synthesizing this compound Derivatives
The synthesis of this compound and its analogs can be broadly divided into two key stages: the construction of the core pyridopyrazine-1,6-dione scaffold and the subsequent derivatization to introduce the desired side chains.
A. Synthetic Workflow Overview
The general synthetic strategy involves the initial formation of a pyridone ring, followed by the construction of the pyrazinone ring, and finally, the introduction of the imidazole (B134444) and phenoxy moieties.
Caption: General synthetic workflow for this compound derivatives.
B. Experimental Protocols
Protocol 1: One-Pot Synthesis of the Pyridopyrazine-1,6-dione Core
This protocol is adapted from a facile one-pot synthesis employing a sequential coupling and cyclization reaction.[3][7]
Table 1: Reagents and Reaction Conditions for Pyridopyrazine-1,6-dione Core Synthesis
| Reagent/Parameter | Quantity/Value |
| 6-Hydroxypicolinic acid derivative | 1.0 mmol |
| β-amino alcohol | 1.2 mmol |
| HATU | 1.5 mmol |
| Diisopropylethylamine (DIPEA) | 3.0 mmol |
| Solvent | Dichloromethane (B109758) (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Procedure:
-
To a solution of the 6-hydroxypicolinic acid derivative (1.0 mmol) in dichloromethane (10 mL) is added the corresponding β-amino alcohol (1.2 mmol), followed by diisopropylethylamine (3.0 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.5 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired pyridopyrazine-1,6-dione core.
Protocol 2: Selective N1-Arylation of 4-Methylimidazole (B133652) (Buchwald-Hartwig Amination)
This protocol describes the introduction of the 4-methylimidazole moiety onto the pyridopyrazine-1,6-dione core, a key step in the synthesis of this compound.[8]
Table 2: Reagents and Reaction Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Value |
| Bromo-pyridopyrazine-1,6-dione | 1.0 mmol |
| 4-Methylimidazole | 1.5 mmol |
| Pd₂(dba)₃ | 0.02 mmol |
| Xantphos | 0.04 mmol |
| K₂CO₃ | 2.0 mmol |
| Solvent | 1,4-Dioxane (B91453) |
| Temperature | 100-110 °C |
| Reaction Time | 8-16 hours |
| Typical Yield | 60-85% |
Procedure:
-
A mixture of the bromo-pyridopyrazine-1,6-dione (1.0 mmol), 4-methylimidazole (1.5 mmol), potassium carbonate (2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.04 mmol) is placed in a reaction vessel.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous 1,4-dioxane (10 mL) is added, and the mixture is heated to 100-110 °C for 8-16 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate (B1210297) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to yield the N-arylated product.
Protocol 3: Synthesis of the Phenoxy Ether Side Chain and Final Coupling
The final step involves the synthesis of the chiral phenoxy ether side chain and its coupling to the pyridopyrazine-1,6-dione core. This often involves a Mitsunobu reaction or a nucleophilic aromatic substitution. The synthesis of the specific side chain for this compound is detailed in the patent literature.[9]
Table 3: General Conditions for Mitsunobu Coupling
| Reagent/Parameter | Quantity/Value |
| Hydroxy-pyridopyrazine-1,6-dione | 1.0 mmol |
| Phenol (B47542) derivative | 1.2 mmol |
| Triphenylphosphine (B44618) (PPh₃) | 1.5 mmol |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 mmol |
| Solvent | Tetrahydrofuran (B95107) (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 50-75% |
Procedure (General Mitsunobu Coupling):
-
To a solution of the hydroxy-pyridopyrazine-1,6-dione (1.0 mmol), the desired phenol derivative (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous tetrahydrofuran (15 mL) at 0 °C is added diisopropyl azodicarboxylate (1.5 mmol) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the final this compound derivative.
III. Data Presentation
The following table summarizes typical yields for the key synthetic steps in the preparation of a generic this compound derivative.
Table 4: Summary of Synthetic Step Yields
| Step | Transformation | Typical Yield Range (%) |
| 1 | Pyridopyrazine-1,6-dione Core Synthesis | 70 - 90 |
| 2 | Buchwald-Hartwig Amination | 60 - 85 |
| 3 | Side Chain Coupling (e.g., Mitsunobu) | 50 - 75 |
| Overall | - | 21 - 57 |
Note: Yields are highly dependent on the specific substrates and reaction conditions used. The values presented here are for illustrative purposes.
These protocols and notes are intended to provide a comprehensive guide for the synthesis of this compound and its derivatives. Researchers should adapt and optimize these procedures based on their specific target molecules and available resources. Standard laboratory safety precautions should be followed at all times.
References
- 1. Secretases Related to Amyloid Precursor Protein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and pharmacological evaluation of a novel series of pyridopyrazine-1,6-dione γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presenilins and γ-Secretase: Structure, Function, and Role in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological function of Presenilin and its role in AD pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of presenilin cofactors in the gamma-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyridopyrazine-1,6-dione γ-Secretase Modulators via Selective 4-Methylimidazole N1-Buchwald Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of Pyridopyrazine-1,6-dione γ-Secretase Modulators that Align Potency, MDR Efflux Ratio, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming PF-06442609 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues associated with PF-06442609 in aqueous solutions. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A1: this compound is known to have low aqueous solubility. Here is a step-by-step approach to address this issue:
-
Start with an organic solvent stock solution. this compound is soluble in DMSO at a concentration of 20 mg/mL.[1] Prepare a high-concentration stock solution in 100% DMSO.
-
Perform a serial dilution. Once you have a clear stock solution, perform serial dilutions into your aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around. Add the stock solution dropwise while vortexing or stirring the buffer to facilitate mixing and prevent immediate precipitation.
-
Use a low percentage of organic solvent. Aim to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to avoid solvent effects in biological assays. You may need to test a range of final DMSO concentrations to find a balance between compound solubility and experimental compatibility.
-
Consider co-solvents. If DMSO alone is not sufficient, you can explore the use of other co-solvents such as ethanol, polyethylene (B3416737) glycol (PEG), or Tween 80. These should also be tested for compatibility with your experimental system.
Q2: My compound precipitates out of solution after dilution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Decrease the final concentration. The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Incorporate surfactants or solubilizing agents. Non-ionic surfactants like Tween 80 or Pluronic F-68 can help to form micelles that encapsulate the compound and increase its apparent solubility. Start with low concentrations (e.g., 0.01% - 0.1%) and assess the impact on your experiment.
-
Utilize cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can sometimes aid in the dissolution of compounds. However, the thermal stability of this compound in aqueous solutions is not well-documented. If you choose to heat the solution, do so cautiously and for a short period. It is recommended to perform a stability test to ensure that the compound does not degrade under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: The available physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄F₄N₄O₃ | [1] |
| Molecular Weight | 492.47 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Solubility in DMSO | 20 mg/mL | [1] |
| Aqueous Solubility | Data not publicly available | |
| pKa | Data not publicly available | |
| logP | Data not publicly available |
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored as a solid at room temperature.[1] Stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage to minimize degradation.
Q3: How does this compound function?
A3: this compound is a potent γ-secretase modulator. It selectively alters the activity of γ-secretase, an enzyme involved in the processing of amyloid precursor protein (APP), to reduce the production of the amyloid-β 42 (Aβ42) peptide, which is a key component of the amyloid plaques found in the brains of Alzheimer's disease patients.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 492.47 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.92 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS, DMEM)
-
Sterile polypropylene (B1209903) tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
In a sterile polypropylene tube, add the appropriate volume of the pre-warmed aqueous buffer.
-
While vortexing the tube at a medium speed, add the calculated volume of the this compound stock solution dropwise to the buffer.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Use the freshly prepared solution immediately in your experiment.
-
Visualizations
Caption: Experimental workflow for preparing aqueous solutions of this compound.
Caption: Simplified signaling pathway showing the modulatory effect of this compound on γ-secretase.
References
Technical Support Center: Optimizing PF-06648671 Concentration for Maximal Aβ Modulation
Disclaimer: The compound of interest for Aβ modulation is PF-06648671, a gamma-secretase modulator. The initially mentioned "PF-06442609" is a nonsteroidal anti-inflammatory drug that does not have a direct effect on γ-secretase activity[1]. This guide will focus on PF-06648671.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-06648671 to modulate amyloid-beta (Aβ) production.
Frequently Asked Questions (FAQs)
Q1: What is PF-06648671 and how does it modulate Aβ production?
A1: PF-06648671 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM).[2][3] Unlike γ-secretase inhibitors which block the enzyme's activity, PF-06648671 allosterically modulates γ-secretase, shifting its cleavage preference of the amyloid precursor protein (APP). This results in a decrease in the production of the more amyloidogenic Aβ peptides, Aβ42 and Aβ40, and a concomitant increase in the production of shorter, less aggregation-prone peptides, Aβ37 and Aβ38.[4][5][6] Importantly, this modulation occurs without significantly affecting the total levels of Aβ.[4][6]
Q2: What is the in vitro potency of PF-06648671?
A2: In whole-cell in vitro assays, PF-06648671 has been shown to have an IC50 of 9.8 nM for the reduction of Aβ42.[2][3]
Q3: What concentrations of PF-06648671 have been used in human studies?
A3: In Phase I clinical trials, single ascending oral doses of PF-06648671 ranged from 2 mg to 360 mg in healthy volunteers.[4] Another study in healthy elderly volunteers used once-daily ascending doses from 4 to 100 mg for two weeks.[4] These studies demonstrated a dose-dependent reduction in plasma and cerebrospinal fluid (CSF) levels of Aβ40 and Aβ42.[4][5][6]
Q4: How does PF-06648671 affect the processing of other γ-secretase substrates like Notch?
A4: A key advantage of γ-secretase modulators like PF-06648671 is their selectivity for APP processing. They are designed to avoid the mechanism-based toxicities associated with γ-secretase inhibitors, which can arise from the inhibition of Notch signaling.[7] GSMs are not expected to significantly impair the processing of other γ-secretase substrates such as Notch.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant change in Aβ42 levels observed in cell-based assay. | Suboptimal concentration of PF-06648671: The concentration used may be too low to elicit a response. | Perform a dose-response experiment: Test a range of concentrations around the reported IC50 of 9.8 nM (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell line suitability: The cell line may not express sufficient levels of APP or the γ-secretase complex. | Use a validated cell line: Employ cell lines known to be responsive to GSMs, such as HEK293 cells stably overexpressing human APP. | |
| Incorrect incubation time: The treatment duration may be too short to observe a significant change in secreted Aβ levels. | Optimize incubation time: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. | |
| High variability in Aβ measurements between replicates. | Inconsistent cell seeding density: Variations in cell number can lead to differences in Aβ production. | Ensure uniform cell seeding: Use a cell counter to accurately seed the same number of cells in each well. |
| Assay variability: The ELISA or other Aβ detection method may have inherent variability. | Follow assay protocol meticulously: Ensure proper mixing, incubation times, and washing steps. Include appropriate controls (vehicle, positive control GSM) on each plate. | |
| Unexpected increase in Aβ42 levels at certain concentrations. | Biphasic dose-response: Some γ-secretase modulators can exhibit a biphasic or bell-shaped dose-response curve. | Expand the concentration range: Test a wider range of concentrations to fully characterize the dose-response relationship. |
| Off-target effects: At very high concentrations, the compound may have off-target effects that interfere with Aβ metabolism. | Stay within the optimal concentration range: Use the lowest effective concentration determined from your dose-response experiments. | |
| In vivo study: No significant change in brain or CSF Aβ42 levels. | Poor brain penetration: The compound may not be reaching the target tissue in sufficient concentrations. | Verify brain exposure: Measure the concentration of PF-06648671 in the brain and plasma to confirm adequate blood-brain barrier penetration. |
| Inappropriate dosing regimen: The dose or frequency of administration may be insufficient. | Optimize dosing: Based on pharmacokinetic data, adjust the dose and/or dosing frequency to maintain a therapeutic concentration in the brain over the desired period. | |
| Animal model suitability: The chosen animal model may not be appropriate for studying Aβ modulation. | Use a validated animal model: Employ transgenic mouse models of Alzheimer's disease that are known to respond to GSM treatment. |
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of PF-06648671
| Parameter | Value | Species/System | Reference |
| Aβ42 IC50 | 9.8 nM | Whole-cell assay | [2][3] |
| Single Ascending Dose (SAD) in Humans | 2 mg - 360 mg | Healthy Volunteers | [4] |
| Multiple Ascending Dose (MAD) in Humans | 4 mg - 100 mg (once daily for 14 days) | Healthy Elderly Volunteers | [4] |
| Effect on CSF Aβ | Dose-dependent ↓ in Aβ42 & Aβ40; ↑ in Aβ37 & Aβ38 | Humans | [5][6] |
Experimental Protocols
In Vitro Aβ Modulation Assay Using a Cellular Model
Objective: To determine the dose-dependent effect of PF-06648671 on the production of Aβ40 and Aβ42 in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human APP (e.g., APP695swe)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
PF-06648671 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Aβ40 and Aβ42 ELISA kits
Procedure:
-
Cell Seeding: Seed HEK293-APP cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of PF-06648671 in complete culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PF-06648671 or vehicle.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge the medium to pellet any cell debris and collect the supernatant.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of Aβ40 and Aβ42 inhibition relative to the vehicle control against the log concentration of PF-06648671. Calculate the IC50 value for Aβ42 reduction.
In Vivo Assessment of Aβ Modulation in a Transgenic Mouse Model
Objective: To evaluate the effect of oral administration of PF-06648671 on brain and plasma Aβ levels in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic mice expressing human APP with familial AD mutations (e.g., 5XFAD or APP/PS1)
-
PF-06648671 formulation for oral gavage
-
Vehicle control
-
Anesthesia
-
Tools for tissue collection (brain) and blood sampling
-
Aβ40 and Aβ42 ELISA kits
Procedure:
-
Animal Acclimatization: Acclimate the transgenic mice to the housing conditions for at least one week before the experiment.
-
Dosing: Prepare the desired doses of PF-06648671 in a suitable vehicle for oral administration. Administer a single oral dose of PF-06648671 or vehicle to the mice via gavage.
-
Time Points: Euthanize groups of mice at different time points after dosing (e.g., 2, 6, 12, and 24 hours) to assess the time course of Aβ modulation.
-
Sample Collection:
-
Blood: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to separate plasma and store at -80°C.
-
Brain: Perfuse the mice with saline to remove blood from the brain. Dissect the brain and snap-freeze it in liquid nitrogen. Store at -80°C.
-
-
Brain Homogenization: Homogenize the brain tissue in an appropriate buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant (soluble fraction).
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the plasma and brain homogenates using ELISA kits.
-
Data Analysis: Compare the Aβ levels in the PF-06648671-treated groups to the vehicle-treated group at each time point.
Mandatory Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Experimental workflow for Aβ modulation studies.
References
- 1. γ-Secretase Catalyzes Sequential Cleavages of the AβPP Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Improving the stability of PF-06442609 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental stability of PF-06442609.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of γ-secretase.[1] Its primary mechanism of action is to block the activity of the γ-secretase complex, an intramembrane protease. This inhibition prevents the cleavage of transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors.[2][3][4] By inhibiting γ-secretase, this compound reduces the production of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42), which are implicated in the pathology of Alzheimer's disease.[1][5]
Q2: What are the basic chemical and physical properties of this compound?
Below is a summary of the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄F₄N₄O₃ | [1] |
| Molecular Weight | 492.47 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Solubility | Soluble in DMSO (≥20 mg/mL) | [1] |
| Storage Temperature | Room temperature (as solid) | [1] |
Q3: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Use a co-solvent: Consider using a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your final aqueous solution. However, always check for solvent compatibility with your experimental system.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values within the tolerated range of your assay to find the optimal pH for solubility.
-
Prepare a fresh dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before opening and preparing a new stock solution.
Q4: I suspect my this compound is degrading in my assay medium. How can I confirm this?
To confirm degradation, you can perform the following:
-
Time-course experiment: Measure the activity of your inhibitor at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability.
-
LC-MS analysis: Use liquid chromatography-mass spectrometry (LC-MS) to analyze samples of your compound in the assay medium at different time points. This can directly detect the presence of degradation products.
Q5: Can freeze-thaw cycles affect the stability of my this compound in DMSO?
Yes, repeated freeze-thaw cycles can impact the stability and concentration of your stock solution. It is recommended to aliquot your DMSO stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. DMSO is also hygroscopic and can absorb moisture from the air, which can lead to compound precipitation upon freezing.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation in aqueous solution | Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. | This compound contains functional groups (e.g., lactam, ether) that may be susceptible to hydrolysis, especially at non-neutral pH.[6][7][8][9] |
| Precipitation from solution | Visually inspect your solutions for any signs of precipitation. If observed, refer to the FAQ on precipitation. | Poor solubility can lead to a lower effective concentration of the inhibitor. |
| Adsorption to plasticware | Consider using low-adhesion microplates or glassware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the available concentration. |
| Photodegradation | Protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. | Aromatic and heteroaromatic rings in the structure of this compound could make it susceptible to photodegradation upon exposure to UV or even ambient light.[10][11] |
Issue 2: High variability between replicate experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Inaccurate pipetting of stock solution | Use calibrated pipettes and ensure the DMSO stock solution is fully thawed and mixed before aliquoting. | Small volumes of viscous DMSO solutions can be challenging to pipette accurately. |
| Inconsistent incubation times | Standardize all incubation times precisely across all experiments. | If the compound is unstable in the assay medium, variations in incubation time will lead to different levels of degradation and thus variable activity. |
| Temperature fluctuations | Ensure consistent temperature control during all experimental steps, including storage of solutions and during the assay itself. | Chemical degradation rates are often temperature-dependent.[12] |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Prepare this compound Solutions: Dilute a DMSO stock of this compound into each buffer to a final concentration of 10 µM.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a validated HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
Protocol 2: Assessing the Photostability of this compound
-
Prepare Solutions: Prepare a solution of this compound in a relevant solvent or buffer (e.g., 10 µM in PBS with 0.1% DMSO).
-
Sample Exposure: Aliquot the solution into two sets of clear vials. Wrap one set completely in aluminum foil (dark control). Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectrum) for a set duration.
-
Analysis: After the exposure period, analyze the concentration of this compound in both the light-exposed and dark control samples by HPLC.
-
Data Analysis: Compare the concentration of the compound in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound on γ-secretase pathways.
Experimental Workflow
Caption: Troubleshooting workflow for this compound instability.
References
- 1. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 12. Stability of ertapenem in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-06442609 Administration in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-06442609 in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a γ-secretase modulator (GSM) that was developed as a potential therapeutic for Alzheimer's disease.[1] Its mechanism of action involves allosterically modulating the γ-secretase enzyme complex, which is responsible for the final cleavage of the amyloid precursor protein (APP). Instead of inhibiting the enzyme, which can lead to mechanism-based toxicities, GSMs shift the cleavage site to favor the production of shorter, less aggregation-prone amyloid-β (Aβ) peptides, such as Aβ38, at the expense of the more amyloidogenic Aβ42.[1][2][3][4]
Q2: What are the common rodent models used for studying this compound?
A2: Given its development for Alzheimer's disease, transgenic mouse models that overexpress human APP and presenilin 1 (PS1) are commonly used. The Tg2576 mouse model, which overexpresses human APP, has been used to evaluate the efficacy of GSMs like this compound in reducing Aβ42 levels and plaque burden.[1] Standard rodent species like Sprague-Dawley rats and C57BL/6J mice are also used for pharmacokinetic and toxicology studies.[5]
Q3: What is the recommended route of administration for this compound in rodents?
A3: Oral gavage is the most common and recommended route for precise oral dosing of this compound in rodent studies.[5] This method ensures accurate delivery of the specified dose.
Q4: What are suitable vehicles for formulating this compound for oral gavage?
A4: this compound can be formulated in a variety of vehicles. A commonly used formulation is a suspension in 15% Labrasol and 85% sterile water.[5] Other potential vehicles for poorly soluble compounds in preclinical studies include solutions with co-solvents like polyethylene (B3416737) glycol (PEG), or suspensions in aqueous vehicles containing suspending agents like hydroxypropyl methylcellulose (B11928114) (HPMC) or carboxymethylcellulose (CMC). The choice of vehicle should be guided by the specific requirements of the study and the solubility characteristics of the compound.
Troubleshooting Guide
Issue 1: Difficulty in dissolving or suspending this compound.
-
Possible Cause: this compound, like many small molecule inhibitors, may have limited aqueous solubility.
-
Solution:
-
Vehicle Selection: Utilize a vehicle known to be effective for poorly soluble compounds. A formulation of 15% Labrasol in sterile water has been successfully used.[5]
-
Sonication: Use of a sonicator can aid in the dispersion and homogenization of the compound in the vehicle.
-
Fresh Preparation: Prepare the dosing solution fresh daily to avoid potential precipitation or degradation over time.
-
Issue 2: Animal distress or injury during oral gavage.
-
Possible Cause: Improper gavage technique or animal resistance.
-
Solution:
-
Proper Training: Ensure all personnel performing oral gavage are properly trained and proficient in the technique.
-
Correct Needle Size: Use an appropriately sized, flexible gavage needle with a ball tip to minimize the risk of esophageal or stomach perforation.
-
Animal Restraint: Use proper and gentle restraint techniques to minimize animal movement and stress.
-
Monitor for Distress: Observe the animals for at least 15 minutes post-gavage for any signs of respiratory distress, which could indicate accidental administration into the trachea.[6]
-
Issue 3: Observed adverse effects in study animals.
-
Possible Cause: These may be related to the mechanism of action of γ-secretase modulation (on-target effects) or compound-specific toxicity (off-target effects).
-
Solution:
-
Monitor for Notch-Related Side Effects: Since γ-secretase also cleaves other substrates, most notably Notch, be aware of potential side effects related to Notch signaling inhibition. These can include weight loss, changes in the thymus, and gastrointestinal issues like goblet cell hyperplasia.[7][8]
-
Dose-Response Studies: Conduct thorough dose-range finding studies to identify a well-tolerated dose that still achieves the desired pharmacological effect.
-
Histopathology: At the end of the study, perform comprehensive histopathological analysis of key organs to identify any potential toxicities.
-
Quantitative Data
Table 1: Recommended Dosage for this compound in Rodent Models
| Species | Route of Administration | Dosage Range | Study Type | Reference |
| Mouse | Oral Gavage | 5 mg/kg | Efficacy | [5] |
| Rat | Oral Gavage | 6 - 60 mg/kg/day | Toxicology | [5] |
Table 2: Pharmacodynamic Effects of a Representative GSM (Compound 2) in Rodents
| Species | Dose | Time Point | Plasma Aβ42 Reduction | Brain Aβ42 Reduction | Reference |
| Mouse | 5 mg/kg (single dose) | 6-12 hours | ~70% | ~50% | [5] |
| Rat | 6 mg/kg/day (28 days) | End of study | Significant | Significant | [5] |
| Rat | 20 mg/kg/day (28 days) | End of study | Significant | Significant | [5] |
| Rat | 60 mg/kg/day (28 days) | End of study | Significant | Significant | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound for oral administration to rodents.
-
Materials:
-
This compound powder
-
Labrasol®
-
Sterile water for injection
-
Sterile conical tubes
-
Analytical balance
-
Sonicator
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the precise amount of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of Labrasol® to the tube to constitute 15% of the final volume.
-
Vortex the mixture thoroughly to wet the powder.
-
Add the calculated volume of sterile water to reach the final desired volume (85%).
-
Vortex the suspension again until it appears homogenous.
-
If necessary, sonicate the suspension in a water bath for 5-10 minutes to ensure uniform particle dispersion.
-
Prepare the formulation fresh on each day of dosing.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
-
Objective: To accurately administer a defined dose of this compound to a mouse via oral gavage.
-
Materials:
-
This compound formulation
-
Mouse restraint device (optional)
-
Appropriately sized flexible gavage needle with a ball tip (e.g., 20-22 gauge for adult mice)
-
1 mL syringe
-
-
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Fill a 1 mL syringe with the calculated volume of the this compound formulation and attach the gavage needle. Ensure there are no air bubbles in the syringe.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse will often swallow as the needle passes into the esophagus. Do not force the needle if resistance is met.
-
Once the needle is properly positioned in the esophagus (pre-measure the length on an equivalent mouse from the mouth to the last rib), slowly administer the contents of the syringe.
-
Gently withdraw the needle in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.[6]
-
Visualizations
Caption: Signaling pathway of this compound action on γ-secretase.
Caption: General experimental workflow for this compound administration.
References
- 1. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 5. rupress.org [rupress.org]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Characterization of a Novel γ-Secretase Inhibitor SCH 697466 in Rodents and Investigation of Strategies for Managing Notch-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of PF-06442609 during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of PF-06442609 during storage and experimental handling.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound, presented in a question-and-answer format.
Issue 1: Visible Changes in Solid this compound
-
Question: My solid this compound, which was initially a white to beige powder, has changed color or appears clumpy. What should I do?
-
Possible Cause: Color change or clumping of the solid compound can indicate degradation or moisture absorption. This compound, like many small molecules, can be sensitive to light, and atmospheric moisture.
-
Recommended Action:
-
Do not use the compound for experiments. Any visible change in the physical appearance of the solid suggests a potential alteration in its chemical integrity, which could lead to unreliable experimental results.
-
Review your storage conditions. Ensure the compound is stored at room temperature in a tightly sealed container, protected from light, as recommended.
-
Consider purchasing a new batch. To ensure the validity of your experimental data, it is best to use a fresh, uncompromised stock of the compound.
-
Issue 2: Precipitation in Stock Solutions
-
Question: I've prepared a stock solution of this compound in DMSO, but I observe precipitation after storage, especially after freeze-thaw cycles. How can I prevent this?
-
Possible Cause: Precipitation can occur if the solubility limit is exceeded at lower temperatures or due to the effects of repeated freeze-thaw cycles on the solvent. While DMSO is a common solvent for this compound, its stability can be affected by freezing and thawing.
-
Recommended Action:
-
Prepare single-use aliquots. To avoid multiple freeze-thaw cycles, aliquot your stock solution into smaller volumes suitable for individual experiments.
-
Store at -80°C for long-term stability. For extended storage, -80°C is recommended to minimize chemical degradation.
-
Proper thawing technique. Thaw aliquots slowly at room temperature and ensure the solution is completely homogenous by gentle vortexing before use.
-
Consider a slightly lower stock concentration. If precipitation persists, preparing a stock solution at a concentration slightly below the maximum solubility limit may help.
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing a loss of potency or inconsistent results in my assays using this compound. Could this be related to compound stability?
-
Possible Cause: A decline in inhibitory activity or variability in experimental outcomes is a strong indicator of compound degradation. The active concentration of the inhibitor may be lower than expected due to chemical breakdown.
-
Recommended Action:
-
Prepare fresh working solutions for each experiment. Dilute your stock solution immediately before use.
-
Perform a quality control check. If possible, analyze the purity of your stock solution using HPLC to confirm its integrity.
-
Conduct a forced degradation study. To understand the stability of this compound under your specific experimental conditions, you can perform a forced degradation study as outlined in the "Experimental Protocols" section of this guide.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of up to 20 mg/mL.
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is recommended to store stock solutions in single-use aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, which includes amide and sulfonamide functionalities, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The molecule contains sites that could be prone to oxidation, especially in the presence of oxidizing agents or exposure to air over extended periods.
-
Photodegradation: Aromatic systems and certain functional groups can be sensitive to light, leading to degradation. It is advisable to protect the compound and its solutions from light.
Q5: How can I check the purity of my this compound?
A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. The appearance of new peaks or a decrease in the area of the main peak can indicate the presence of degradation products. For structural elucidation of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Light/Moisture Protection |
| Solid | Room Temperature | Tightly sealed | Protect from light and moisture |
| Stock Solution (DMSO) | -80°C (long-term) | Single-use aliquots | Protect from light |
Table 2: Summary of Potential Degradation Pathways and Stress Conditions
| Degradation Pathway | Stress Condition | Potential Outcome |
| Hydrolysis | Acidic (e.g., 0.1 N HCl), Basic (e.g., 0.1 N NaOH) | Cleavage of amide bond |
| Oxidation | Oxidizing agent (e.g., 3% H₂O₂) | Formation of N-oxides, hydroxylated species |
| Photodegradation | Exposure to UV or fluorescent light | Formation of various photoproducts |
| Thermal | Elevated temperature (e.g., 70°C) | Acceleration of other degradation pathways |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO diluted with mobile phase).
-
Inject the standard solution to determine the retention time of the parent compound.
-
Inject samples from forced degradation studies.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and pathways.
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 N HCl to the drug solution and incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Add 0.1 N NaOH to the drug solution and incubate at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to the drug solution and store at room temperature, protected from light, for a specified time.
-
Photolytic Degradation: Expose the drug solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70°C) for a specified time.
-
Analysis: Analyze all samples at various time points using the stability-indicating HPLC method to assess the extent of degradation.
Visualizations
Technical Support Center: Optimizing Detection of PF-06442609 Metabolic Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection and analysis of metabolic byproducts of PF-06442609.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic byproducts of this compound?
A1: While specific proprietary data on the full range of this compound metabolites is not publicly available, based on its chemical structure—a fluorinated pyridopyrazine-1,6-dione derivative—the primary metabolic transformations are predicted to occur via Phase I and Phase II reactions.
-
Phase I (Oxidative Metabolism): The initial biotransformation is likely mediated by Cytochrome P450 (CYP) enzymes. Key predicted reactions include:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings or alkyl chains.
-
N-dealkylation: Removal of alkyl groups from the nitrogen atoms.
-
Oxidation: Further oxidation of the pyridopyrazine-1,6-dione core.
-
-
Phase II (Conjugation): The more polar metabolites from Phase I are anticipated to undergo conjugation to enhance their water solubility for excretion. The most probable conjugation reactions are:
-
Glucuronidation: Attachment of glucuronic acid to hydroxylated metabolites.
-
Sulfation: Addition of a sulfonate group to hydroxylated metabolites.
-
Q2: Which analytical techniques are most suitable for detecting and quantifying this compound and its metabolites?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[1][2] High-Resolution Mass Spectrometry (HRMS) is also highly valuable for identifying unknown metabolites.[2]
Q3: What are the critical first steps in developing a robust LC-MS/MS method for this compound metabolite analysis?
A3: The initial and most critical steps involve:
-
Thorough Sample Preparation: To minimize matrix effects, it is essential to effectively remove proteins and phospholipids (B1166683) from the biological samples (e.g., plasma, urine, tissue homogenates).
-
Chromatographic Separation: Developing a robust HPLC or UHPLC method to separate the parent drug from its various metabolites is crucial. This will prevent ion suppression and allow for accurate quantification.
-
Mass Spectrometry Optimization: Fine-tuning the mass spectrometer parameters, including ionization source settings and collision energies for MS/MS fragmentation, is necessary to achieve optimal sensitivity and specificity for each potential metabolite.
Troubleshooting Guides
Issue 1: Poor Sensitivity and High Background Noise
Possible Causes & Solutions
| Cause | Recommended Solution |
| Matrix Effects | The co-elution of endogenous components from the biological matrix can suppress the ionization of the target analytes.[1] To mitigate this, enhance the sample cleanup procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective than simple protein precipitation.[3] |
| Suboptimal Ionization | The ionization efficiency of this compound and its metabolites can be highly dependent on the mobile phase pH and the ionization source settings. Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) and optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[4] |
| Analyte Instability | Metabolites can be unstable and may degrade during sample collection, storage, or analysis.[2] Ensure proper sample handling and storage conditions (e.g., low temperature, addition of stabilizers). |
Issue 2: Inconsistent Retention Times and Peak Shapes
Possible Causes & Solutions
| Cause | Recommended Solution |
| Column Degradation | The analytical column can degrade over time, especially when analyzing complex biological samples. Implement a regular column cleaning and regeneration protocol. If the problem persists, replace the column. |
| Mobile Phase Issues | Inconsistent mobile phase composition can lead to retention time shifts. Ensure mobile phases are freshly prepared and properly degassed. |
| Injection Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[4] Whenever possible, dissolve the final extract in the initial mobile phase. |
Issue 3: Difficulty in Identifying Unknown Metabolites
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Abundance of Metabolites | Metabolites are often present at much lower concentrations than the parent drug.[3] Concentrate the sample extract or increase the injection volume. Utilize a more sensitive mass spectrometer if available. |
| Complex Fragmentation Patterns | The fragmentation patterns of novel metabolites can be difficult to interpret. Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in elucidating the elemental composition of the fragments.[2] |
| Isomeric Metabolites | Different metabolites may have the same mass (isomers), making them indistinguishable by MS alone.[1] Optimize the chromatographic separation to resolve these isomers. Techniques like ion mobility spectrometry can also be beneficial. |
Experimental Protocols
Protocol 1: Generic Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of the biological sample (e.g., plasma) with 400 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Parameters for Metabolite Screening
-
LC System: UHPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes for comprehensive screening.
-
Scan Type: Full scan for initial screening, followed by product ion scans of suspected metabolite masses.
Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: Troubleshooting workflow for poor sensitivity.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds like PF-06442609
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the enhancement of in vivo bioavailability for poorly soluble small molecule inhibitors such as PF-06442609.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing low oral bioavailability in preclinical animal models. What are the likely causes?
A1: Low oral bioavailability for a compound like this compound, which is likely a poorly soluble molecule, can stem from several factors.[1][2] These often relate to its physicochemical properties and physiological barriers in the gastrointestinal (GI) tract.[1][3] Key causes include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the GI fluids, which is a prerequisite for absorption.[1][4][5]
-
Low Dissolution Rate: Even if it is somewhat soluble, the rate at which it dissolves from its solid form may be too slow to allow for significant absorption during its transit time in the GI tract.[1][4]
-
Low Intestinal Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.[1][3]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation, reducing the amount of active drug.[2][6]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.
-
Gastrointestinal Instability: The compound could be unstable in the varying pH environments of the GI tract.[2]
Q2: What initial steps can I take to troubleshoot the low bioavailability of this compound?
A2: A systematic approach is crucial. Start by characterizing the root cause of the poor bioavailability:
-
Determine the Biopharmaceutics Classification System (BCS) Class: Understanding whether your compound is Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) is critical for selecting an appropriate enhancement strategy.[5][7]
-
Conduct In Vitro Solubility and Permeability Assays:
-
Assess solubility in simulated gastric and intestinal fluids (SGF, SIF).
-
Use in vitro models like Caco-2 permeability assays to understand its potential for intestinal absorption and to identify if it is a P-gp substrate.
-
-
Evaluate Solid-State Properties: Characterize the crystalline form (polymorphism) of your compound, as this can significantly impact solubility and dissolution.[4] Amorphous forms are generally more soluble than crystalline forms.[8]
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound?
A3: Formulation-based approaches are common and effective.[1] The main goal is to increase the solubility and dissolution rate of the drug.[1][9] Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[4][10][11] This can be achieved through:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can increase its dissolution rate and bioavailability.[1][4][8] Common methods to create solid dispersions include:
-
Lipid-Based Formulations: These are particularly useful for lipophilic drugs. The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[10][11][12]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate the drug, forming a complex that is more soluble in water.[4][10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Action |
| Low and variable plasma concentrations in animal studies. | Poor solubility and dissolution in the GI tract. | 1. Reduce the particle size of the compound (micronization or nanosizing).[4][10] 2. Formulate as an amorphous solid dispersion with a hydrophilic polymer.[8] 3. Develop a lipid-based formulation like a SEDDS.[1] |
| In vitro solubility is good, but in vivo exposure is still low. | Low intestinal permeability or high first-pass metabolism. | 1. Conduct a Caco-2 permeability assay to confirm permeability. 2. If it is a P-gp substrate, consider co-administration with a P-gp inhibitor in preclinical studies. 3. Investigate metabolic pathways; if extensive first-pass metabolism is confirmed, a different route of administration might be necessary for initial studies. |
| The developed formulation is not stable and the drug precipitates over time. | The amorphous form is converting back to a less soluble crystalline form. | 1. Select a polymer for your solid dispersion that has a high glass transition temperature (Tg) to improve stability.[7] 2. For nanosuspensions, use appropriate stabilizers (surfactants or polymers) to prevent particle aggregation.[7] 3. Control humidity during storage, as moisture can promote crystallization.[7] |
| Dose escalation in animal studies does not lead to a proportional increase in exposure. | Solubility-limited absorption or saturation of metabolic pathways. | 1. This is a strong indicator that solubility is the limiting factor. Employ enabling formulations like solid dispersions or SEDDS.[13] 2. At lower doses, metabolism might be the limiting factor, while at higher doses, solubility becomes the primary issue.[13] A comprehensive pharmacokinetic model can help dissect these factors.[13] |
Data Presentation: Impact of Enhancement Strategies on Pharmacokinetic Parameters
The following table summarizes the expected qualitative impact of various formulation strategies on the key pharmacokinetic parameters of a poorly soluble compound like this compound.
| Formulation Strategy | Mechanism of Action | Expected Impact on Cmax | Expected Impact on AUC | Expected Impact on Tmax |
| Micronization | Increases surface area for dissolution.[4] | Increase | Increase | Decrease |
| Nanosuspension | Drastically increases surface area and saturation solubility.[4][11] | Significant Increase | Significant Increase | Decrease |
| Amorphous Solid Dispersion | Presents the drug in a high-energy, more soluble amorphous state.[8] | Significant Increase | Significant Increase | Decrease |
| SEDDS | Presents the drug in a solubilized form and forms a microemulsion in the gut.[1] | Significant Increase | Significant Increase | Decrease |
| Cyclodextrin Complexation | Forms a soluble inclusion complex with the drug.[4] | Increase | Increase | Decrease |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v solution of a suitable polymer like polyvinylpyrrolidone (B124986) or a surfactant like sodium lauryl sulfate (B86663) in purified water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a dedicated bead mill
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer in purified water.
-
Create a pre-suspension by dispersing a defined amount of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber. A typical ratio is 1:1 by volume for the suspension and beads.
-
Mill the suspension at a set speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a specific duration (e.g., 1-4 hours).
-
Periodically withdraw small samples to monitor the particle size distribution.
-
Continue milling until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index (< 0.3) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decanting.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oil (e.g., medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., a non-ionic surfactant with a high HLB value like Kolliphor® EL or Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP or PEG 400)
-
Vortex mixer
-
Heated magnetic stirrer
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on a predetermined ratio (e.g., 30% oil, 40% surfactant, 30% co-surfactant).
-
Heat the mixture to approximately 40°C on a heated magnetic stirrer and mix until a homogenous, clear solution is formed.
-
Add the required amount of this compound to the excipient mixture.
-
Continue stirring until the drug is completely dissolved. The final formulation should be clear and homogenous.
-
-
Characterization:
-
Emulsification Study: Add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of purified water (e.g., 250 mL) with gentle stirring. Observe the formation of the emulsion. A stable, translucent microemulsion is desired.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. A droplet size of less than 200 nm is generally preferred.
-
Drug Content: Determine the concentration of this compound in the final formulation using a suitable analytical method like HPLC.
-
Visualizations
Biopharmaceutics Classification System (BCS)
Caption: Biopharmaceutics Classification System (BCS) for oral drugs.
Workflow for Enhancing Bioavailability
Caption: General workflow for troubleshooting and enhancing bioavailability.
Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)
Caption: Mechanism of bioavailability enhancement by a SEDDS.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharm-int.com [pharm-int.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. upm-inc.com [upm-inc.com]
- 13. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of PF-06442609 and Other γ-Secretase Modulators in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of PF-06442609, a novel γ-secretase modulator (GSM), with other prominent GSMs and γ-secretase inhibitors (GSIs). The data presented is intended to aid researchers in understanding the therapeutic landscape of γ-secretase-targeting compounds for Alzheimer's disease.
Introduction to γ-Secretase Modulation
The accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex. Consequently, inhibiting or modulating γ-secretase activity has been a major focus of therapeutic development.
Two primary strategies have emerged:
-
γ-Secretase Inhibitors (GSIs): These compounds block the catalytic activity of γ-secretase, leading to a broad reduction in the production of all Aβ isoforms. However, their clinical development has been hampered by significant adverse effects, largely attributed to the inhibition of Notch signaling, a critical pathway for cell differentiation and function.[1][2]
-
γ-Secretase Modulators (GSMs): In contrast, GSMs allosterically modulate γ-secretase activity.[3][4] They do not inhibit the enzyme but rather shift the cleavage site of APP, resulting in a selective reduction of the pathogenic Aβ42 and Aβ40 peptides while increasing the production of shorter, less amyloidogenic species like Aβ38 and Aβ37.[3][4] This mechanism is hypothesized to offer a safer therapeutic window by sparing Notch processing.
This guide will focus on comparing the efficacy of this compound, a pyridopyrazine-1,6-dione GSM, with other notable GSMs and GSIs based on available preclinical and clinical data.
Quantitative Efficacy Data Comparison
The following table summarizes the quantitative efficacy data for this compound and a selection of other γ-secretase modulators and inhibitors.
| Compound | Class | Experimental Model | Key Efficacy Readouts | Citation(s) |
| This compound | GSM | Guinea Pig (in vivo) | Brain Aβ42 Reduction: 41% at 3h (60 mg/kg, oral) Brain Aβ38 Increase: 46% at 3h (60 mg/kg, oral) | [5] |
| BPN-15606 Analog (Cmpd 2) | GSM | SH-SY5Y-APP Cells (in vitro) | Aβ42 IC50: 4.1 nM Aβ40 IC50: 80 nM Aβ38 EC50: 18 nM | [3] |
| Mouse (in vivo) | Brain Aβ42 Reduction: Sustained reduction for ~24h (10 mg/kg, oral) | [3] | ||
| PF-06648671 | GSM | Healthy Humans (Phase I) | CSF Aβ42 Reduction: - 44% (100 mg) - 59% (200 mg) - 65% (360 mg) | [3] |
| Semagacestat (LY450139) | GSI | Healthy Humans (Phase I) | CSF Aβ Generation Inhibition (first 12h): - 47% (100 mg) - 52% (140 mg) - 84% (280 mg) | [6] |
| AD Patients (Phase II) | Plasma Aβ40 Reduction: - 58% (100 mg) - 65% (140 mg) | [6] | ||
| Avagacestat (BMS-708163) | GSI | IMR32 Cells (in vitro) | Aβ42 IC50: 0.27 nM Aβ40 IC50: 0.30 nM | [7] |
| Healthy Humans (Phase I) | Biphasic effect on plasma Aβ(1-40) | [8] |
Detailed Experimental Protocols
In Vitro γ-Secretase Modulator Efficacy Assay (Cell-based Aβ Quantification)
This protocol outlines a typical cell-based assay to determine the in vitro efficacy of γ-secretase modulators.
1. Cell Culture and Treatment:
-
Human neuroblastoma cells (e.g., SH-SY5Y) stably overexpressing human APP are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Cells are incubated with the compound for a defined period (e.g., 24 hours) to allow for modulation of Aβ production.
2. Sample Collection and Preparation:
-
After incubation, the conditioned medium is collected.
-
Cell lysates can also be prepared to measure intracellular Aβ levels.
-
Samples are centrifuged to remove cellular debris.
3. Aβ Quantification by ELISA:
-
A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of Aβ40, Aβ42, and Aβ38 in the conditioned medium and/or cell lysates.[9][10][11]
-
Specific capture and detection antibodies are used for each Aβ isoform. For example, for Aβ42, a capture antibody specific to the C-terminus of Aβ42 is coated onto the ELISA plate.[12]
-
Samples and a standard curve of known Aβ concentrations are added to the wells.
-
A biotinylated detection antibody that recognizes the N-terminus of Aβ is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added, and the colorimetric or chemiluminescent signal is measured using a plate reader.
-
The concentration of each Aβ isoform in the samples is determined by interpolating from the standard curve.
4. Data Analysis:
-
The IC50 value (the concentration of the compound that causes a 50% reduction in Aβ42 or Aβ40 levels) and the EC50 value (the concentration that causes a 50% increase in Aβ38 levels) are calculated from the dose-response curves.
In Vivo Assessment of Cognitive Improvement (Morris Water Maze)
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[13][14]
1. Apparatus:
-
A large circular pool filled with opaque water (e.g., using non-toxic white paint).
-
A small escape platform submerged just below the water surface.
-
Visual cues are placed around the room to serve as spatial references.
-
A video tracking system is used to record the animal's swim path and latency to find the platform.
2. Acclimation and Visible Platform Training (Day 1):
-
Mice are handled for several days before the experiment to reduce stress.
-
On the first day, the platform is made visible (e.g., by attaching a colored flag). This ensures the mice are not visually impaired and can learn the basic task of escaping the water by climbing onto the platform.[14]
3. Hidden Platform Training (Days 2-5):
-
The platform is submerged and remains in the same quadrant of the pool for all trials.
-
Each mouse undergoes a series of trials per day, starting from different quadrants of the pool.
-
The mouse is allowed a set time (e.g., 60 seconds) to find the hidden platform. If it fails, it is gently guided to the platform.
-
The time taken to find the platform (escape latency) and the path length are recorded.[14]
4. Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. This assesses the mouse's spatial memory of the platform's location.[14]
5. Data Analysis:
-
Learning curves are generated by plotting the escape latency and path length across the training days. A steeper downward slope indicates faster learning.
-
In the probe trial, a significant preference for the target quadrant indicates good spatial memory.
-
The performance of treated animals is compared to that of vehicle-treated control animals to assess the cognitive-enhancing effects of the test compound.
Visualizations
Caption: γ-Secretase pathway and points of intervention.
Caption: Workflow for γ-secretase modulator evaluation.
Caption: Comparative efficacy profile of γ-secretase modulators.
Conclusion
The development of γ-secretase modulators represents a promising therapeutic strategy for Alzheimer's disease, offering a more targeted approach to reducing pathogenic Aβ species while potentially avoiding the safety concerns associated with broad-spectrum γ-secretase inhibition. Preclinical data for this compound demonstrates its ability to modulate γ-secretase activity in vivo, leading to a significant reduction in brain Aβ42 levels.[5] When compared to other GSMs such as the analogs of BPN-15606 and PF-06648671, this compound shows a comparable mechanistic profile.[3] The quantitative data available for these compounds highlight the potent and selective nature of this class of molecules. Further clinical investigation is necessary to fully elucidate the therapeutic potential of this compound and other GSMs in slowing the progression of Alzheimer's disease.
References
- 1. Alzheimer's Association International Conference [alz.confex.com]
- 2. | BioWorld [bioworld.com]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 5. Design of Pyridopyrazine-1,6-dione γ-Secretase Modulators that Align Potency, MDR Efflux Ratio, and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vivo detection of amyloid plaques in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and pharmacological evaluation of a novel series of pyridopyrazine-1,6-dione γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multigram synthesis and in vivo efficacy studies of a novel multitarget anti-Alzheimer's compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of indole-derived pyridopyrazine-1,6-dione γ-secretase modulators that target presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Connected Papers | Find and explore academic papers [connectedpapers.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: PF-06442609 (γ-Secretase Modulator) vs. γ-Secretase Inhibitors in Alzheimer's Research
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective disease-modifying therapies for Alzheimer's disease has led to the extensive investigation of agents that target the production of amyloid-beta (Aβ) peptides, central players in the amyloid cascade hypothesis. Among these, γ-secretase inhibitors (GSIs) and a newer class of compounds, γ-secretase modulators (GSMs), have been prominent. This guide provides an objective comparison of Pfizer's investigational GSM, PF-06442609, and the broader class of GSIs, supported by preclinical and clinical data.
Executive Summary
γ-secretase is a critical enzyme in the generation of Aβ peptides. While both GSIs and GSMs aim to reduce the production of the toxic Aβ42 peptide, they do so through fundamentally different mechanisms, leading to distinct efficacy and safety profiles. GSIs directly inhibit the enzymatic activity of γ-secretase, which, while reducing Aβ production, also interferes with the processing of other essential substrates, most notably Notch. This off-target effect has been linked to significant adverse events in clinical trials, leading to the discontinuation of several GSI candidates.
In contrast, GSMs, such as this compound, allosterically modulate γ-secretase activity. This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides without blocking the overall activity of the enzyme. This mechanism is designed to spare Notch processing, offering a potentially safer therapeutic window.
Mechanism of Action: A Tale of Two Approaches
γ-Secretase Inhibitors (GSIs)
GSIs are small molecules that directly bind to the active site of γ-secretase, inhibiting its proteolytic function.[1][2] This non-selective inhibition blocks the cleavage of multiple substrates, including APP and the Notch receptor.[3] The inhibition of Notch signaling is a major liability, as it plays a crucial role in cell-fate determination and tissue homeostasis.[4] Disruption of this pathway has been associated with severe side effects, including gastrointestinal toxicity, immunosuppression, and an increased risk of skin cancers, which were observed in clinical trials of GSIs like Semagacestat.[5][6]
This compound: A γ-Secretase Modulator (GSM)
This compound belongs to the class of pyridopyrazine-1,6-dione γ-secretase modulators.[2] Unlike GSIs, GSMs do not inhibit the catalytic activity of γ-secretase. Instead, they are thought to bind to an allosteric site on the enzyme complex, subtly altering its conformation.[7] This conformational change modifies the processivity of the enzyme, leading to a shift in the final cleavage of APP. The result is a decrease in the production of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40, with a concurrent increase in the production of shorter, more soluble Aβ peptides like Aβ38 and Aβ37.[7][8] Crucially, this modulatory effect is believed to spare the processing of other γ-secretase substrates, including Notch.[7]
dot
Caption: Mechanisms of Action: GSI vs. GSM.
Preclinical Performance: A Data-Driven Comparison
Direct head-to-head preclinical data for this compound against specific GSIs is not publicly available. However, a 2021 study on a potent, structurally related GSM (herein referred to as "representative GSM") provides a strong basis for comparison with historical data for GSIs.[8][9]
Aβ Reduction
Preclinical studies in various animal models have demonstrated the ability of both GSIs and GSMs to lower brain Aβ levels.
-
This compound (as a representative GSM): In a guinea pig time-course experiment, this compound demonstrated robust reductions of both brain Aβ42 and Aβ40.[2] The representative GSM showed dose-dependent reductions in plasma, brain, and CSF Aβ42 and Aβ40 levels in mice and rats.[8] Notably, the effect was more pronounced on Aβ42.[8]
-
γ-Secretase Inhibitors: GSIs like LY450139 (Semagacestat) and BMS-708163 have also been shown to decrease Aβ42 and Aβ40 levels in the brains of transgenic mice.[9]
| Compound Class | Compound | Animal Model | Dose | Route | Duration | Brain Aβ42 Reduction | Brain Aβ40 Reduction | Reference |
| GSM | Representative GSM | Tg2576 Mice | 5 mg/kg | Oral | Acute | ~54% | ~29% | [8] |
| Rat | 5 mg/kg | Oral | Acute | ~54% | ~29% | [8] | ||
| GSI | LY450139 | Tg2576 Mice | 10 mg/kg | Oral | 8 days | ~22% | ~23% | [9] |
| GSI | BMS-708163 | Tg2576 Mice | 10 mg/kg | Oral | 8 days | No significant change | No significant change | [9] |
Impact on Notch Signaling
The key differentiator in the preclinical safety profile is the effect on Notch signaling.
-
This compound (as a representative GSM): The representative GSM did not show any toxicologically significant effects related to Notch inhibition in GLP safety pharmacology and toxicology studies.[8]
-
γ-Secretase Inhibitors: Acute dosing of LY450139 in mice led to a significant decrease in the expression of Notch target genes Hes1 and Hey1 in the thymus, a clear indicator of Notch pathway inhibition.[9] This off-target activity is the primary reason for the adverse events seen in clinical trials.[5][6]
Clinical Trials: A Divergent Path
The clinical development trajectories of GSIs and GSMs have been starkly different, reflecting their distinct safety profiles.
γ-Secretase Inhibitors: A History of Setbacks
Multiple GSIs have failed in late-stage clinical trials for Alzheimer's disease.
-
Semagacestat (LY450139): Phase 3 trials were terminated due to a lack of efficacy and a worsening of cognitive and functional ability in patients receiving the drug compared to placebo.[6][10] Additionally, an increased incidence of skin cancer and infections was observed, consistent with Notch inhibition.[6]
-
Avagacestat (BMS-708163): Phase 2 trials were also halted due to poor tolerability at higher doses, with trends for cognitive worsening.[11][12]
| Compound | Phase | Key Findings | Reason for Discontinuation | Reference |
| Semagacestat | Phase 3 | Worsening of cognition and daily living activities; increased risk of skin cancer and infections. | Lack of efficacy and adverse safety profile. | [6][10] |
| Avagacestat | Phase 2 | Poorly tolerated at higher doses with trends for cognitive worsening. | Unfavorable risk-benefit profile. | [11][12] |
This compound: Awaiting Clinical Validation
As of late 2025, this compound is in the discovery phase of development, and there is no publicly available data from human clinical trials.[2] The preclinical data for representative GSMs suggests a more favorable safety profile, which may translate to a better outcome in future clinical investigations.
Experimental Protocols
In Vitro γ-Secretase Activity Assay
Objective: To measure the enzymatic activity of γ-secretase in the presence of a test compound.
Methodology:
-
Enzyme Source: A cell line expressing a fluorescent construct containing the γ-secretase cleavage site (e.g., APP-C99) is used.[5]
-
Compound Incubation: Cells are treated with varying concentrations of the test compound (GSI or GSM) or vehicle control.
-
Lysis and Substrate Addition: After incubation, cells are lysed to release the γ-secretase enzyme. A fluorogenic substrate that is cleaved by γ-secretase is then added.[13]
-
Signal Detection: The cleavage of the substrate results in a fluorescent signal that is proportional to the enzyme's activity. The fluorescence is measured using a microplate reader.[13]
-
Data Analysis: The IC50 (for GSIs) or the modulation of product profile (for GSMs) is determined by analyzing the dose-response curve.
dot
Caption: Workflow for in vitro γ-secretase activity assay.
Aβ ELISA in Brain Homogenates
Objective: To quantify the levels of Aβ40 and Aβ42 in brain tissue from animal models.
Methodology:
-
Tissue Homogenization: Brain tissue is homogenized in a lysis buffer containing protease inhibitors.[1][14]
-
Fractionation: The homogenate is centrifuged to separate soluble and insoluble fractions. The insoluble fraction, containing aggregated Aβ, is further extracted using formic acid.[2][15]
-
ELISA: A sandwich ELISA is performed using specific antibodies for Aβ40 and Aβ42.
-
A capture antibody specific to the C-terminus of either Aβ40 or Aβ42 is coated onto the wells of a microplate.[16]
-
The brain homogenate samples and standards are added to the wells.
-
A detection antibody, often targeting the N-terminus of Aβ and conjugated to an enzyme (e.g., HRP), is added.
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured.[14]
-
-
Quantification: The concentration of Aβ in the samples is determined by comparing the signal to a standard curve.
dot
Caption: Workflow for Aβ ELISA in brain homogenates.
Cognitive Assessment in Alzheimer's Mouse Models
Objective: To evaluate the effects of test compounds on learning and memory in transgenic mouse models of Alzheimer's disease.
Morris Water Maze (MWM):
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[4]
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues in the room. Escape latency (time to find the platform) is recorded.[17]
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[4]
Y-Maze:
-
Apparatus: A Y-shaped maze with three arms.
-
Procedure: Mice are allowed to freely explore the maze for a set period. The sequence of arm entries is recorded.
-
Analysis: Spontaneous alternation (the tendency to enter a different arm on each successive entry) is calculated. A higher alternation percentage is indicative of better spatial working memory.[9]
Conclusion
The distinction between γ-secretase inhibition and modulation represents a critical evolution in the therapeutic strategy for Alzheimer's disease. While GSIs have demonstrated the ability to lower Aβ levels, their clinical development has been consistently thwarted by mechanism-based toxicities arising from the inhibition of Notch and other substrates.
This compound, as a γ-secretase modulator, embodies a more refined approach. By selectively altering the production of Aβ peptides towards shorter, less harmful forms without shutting down the enzyme, it holds the promise of achieving the desired therapeutic effect on amyloid pathology while avoiding the detrimental side effects associated with GSIs. The preclinical data for representative GSMs is encouraging, suggesting a favorable safety and efficacy profile. However, the ultimate validation of this approach awaits the results of rigorous clinical trials with this compound or other GSMs. For researchers and drug developers, the journey of GSIs and the emergence of GSMs offer valuable lessons in target validation, the importance of selectivity, and the intricate biology of γ-secretase.
References
- 1. This compound | 1402002-76-9 | CGC00276 | Biosynth [biosynth.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Assessment of the blood-brain barrier in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researchers close in on understanding possible cause of Alzheimer’s disease | CWRU Newsroom | Case Western Reserve University [case.edu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Cleavage of p75 neurotrophin receptor is linked to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The National Centralized Repository for Alzheimer's Disease and Related Dementia's Biomarker Assay Laboratory: A Resource for the Alzheimer's Disease Research Community - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alzheimer's Aβ42 and Aβ40 peptides form interlaced amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labmix24.com [labmix24.com]
- 14. Aβ40 has a subtle effect on Aβ42 protofibril formation, but to a lesser degree than Aβ42 concentration, in Aβ42/Aβ40 mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aβ40 Inhibits Amyloid Deposition In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic Interactions between Alzheimer’s Aβ40 and Aβ42 on the Surface of Primary Neurons Revealed by Single Molecule Microscopy | PLOS One [journals.plos.org]
Validating the Aβ-Lowering Effects of PF-06442609: A Comparative Guide for Researchers
An In-Depth Analysis of a Novel γ-Secretase Modulator for Alzheimer's Disease Research
This guide provides a comprehensive comparison of the γ-secretase modulator (GSM) PF-06442609 with alternative amyloid-beta (Aβ)-lowering agents. Developed by Pfizer, this compound is a pyridopyrazine-1,6-dione derivative designed to allosterically modulate γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) that produces Aβ peptides. Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity entirely, GSMs aim to shift the cleavage site to favor the production of shorter, less aggregation-prone Aβ species over the highly amyloidogenic Aβ42. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of potential Alzheimer's disease therapeutics.
Executive Summary
Alzheimer's disease is characterized by the accumulation of Aβ plaques in the brain, with the Aβ42 peptide being a primary component. The therapeutic strategy behind γ-secretase modulation is to specifically reduce the levels of toxic Aβ42 while potentially increasing the levels of shorter, less harmful Aβ peptides. This compound has emerged from a dedicated drug discovery program focused on optimizing potency, metabolic stability, and pharmacokinetic properties. This guide will delve into the available preclinical data for this compound, compare its in vitro activity with other pyridopyrazine-1,6-dione analogs, and provide an overview of alternative Aβ-lowering strategies.
Data Presentation: In Vitro Potency of Pyridopyrazine-1,6-dione γ-Secretase Modulators
The following table summarizes the in vitro potency of this compound and its analogs in reducing Aβ42 levels. The data is extracted from the primary publication by Pettersson et al. (2015) in ACS Medicinal Chemistry Letters. While the specific cell line for each IC50 value is not detailed in the main text, these assays are typically performed in cell lines such as Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells that are engineered to overexpress human APP.
| Compound Number | Chemical Analogue of this compound | Aβ42 IC50 (nM) |
| 21 (this compound) | Lead Compound | < 10 |
| 5 | Naphthyl analogue | 15 |
| 9 | Pyridyl analogue | > 1000 |
| 15 | Phenyl analogue | 29 |
| 20 | Thienyl analogue | 18 |
Comparison with Alternative Aβ-Lowering Strategies
The therapeutic landscape for Alzheimer's disease includes several approaches targeting Aβ production and clearance. Below is a comparison of γ-secretase modulation with two other prominent strategies.
| Therapeutic Strategy | Mechanism of Action | Examples | Key Advantages | Key Challenges |
| γ-Secretase Modulators (GSMs) | Allosterically modulate γ-secretase to favor production of shorter Aβ peptides over Aβ42. | This compound, other pyridopyrazine-1,6-diones | High selectivity for Aβ42 reduction; generally avoids Notch-related side effects seen with GSIs. | Full clinical efficacy and long-term safety are still under investigation. |
| β-Secretase (BACE1) Inhibitors | Inhibit the initial cleavage of APP by BACE1, thereby reducing the production of all Aβ species. | Verubecestat, Lanabecestat | Directly targets the rate-limiting step of Aβ production. | Clinical trials have been largely unsuccessful due to lack of efficacy and potential cognitive worsening. |
| Aβ Immunotherapy (Monoclonal Antibodies) | Bind to and promote the clearance of Aβ monomers, oligomers, or plaques. | Aducanumab, Lecanemab, Donanemab | Have shown the ability to clear amyloid plaques from the brain and have demonstrated modest clinical benefits. | Risk of amyloid-related imaging abnormalities (ARIA); high cost of treatment. |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of Aβ-lowering compounds. Below are generalized protocols for common in vitro assays used to characterize γ-secretase modulators.
Cell-Based Aβ Production Assay
Objective: To determine the potency of a test compound in reducing the secretion of Aβ42 from a cellular model.
Cell Lines:
-
HEK293 cells stably expressing human APP (HEK-APP): A widely used cell line for assessing APP processing and Aβ production.
-
CHO cells stably expressing human APP (CHO-APP): Another common cell line for similar purposes.
-
H4 neuroglioma cells overexpressing human APP: A human-derived cell line that can provide a more neuron-like context.
Protocol:
-
Cell Culture: Plate HEK-APP, CHO-APP, or H4-APP cells in 96-well plates and culture until they reach approximately 80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in fresh culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known GSM or GSI).
-
Incubation: Incubate the cells with the compounds for a defined period, typically 16-24 hours, at 37°C in a humidified incubator with 5% CO2.
-
Conditioned Media Collection: After incubation, collect the conditioned media from each well.
-
Aβ Quantification: Measure the concentrations of Aβ42 and Aβ40 in the conditioned media using a specific enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assay.
-
Data Analysis: Normalize the Aβ levels to a vehicle-treated control. Plot the percentage of Aβ42 inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro γ-Secretase Activity Assay (Cell-Free)
Objective: To assess the direct effect of a test compound on the enzymatic activity of isolated γ-secretase.
Materials:
-
Cell membranes containing γ-secretase (e.g., from CHO or HEK293 cells overexpressing the four components of the γ-secretase complex).
-
Recombinant C100-FLAG (the C-terminal fragment of APP, which is the direct substrate for γ-secretase).
-
Assay buffer (e.g., containing CHAPSO detergent).
Protocol:
-
Assay Setup: In a 96-well plate, combine the cell membranes containing γ-secretase, the recombinant C100-FLAG substrate, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction by adding a γ-secretase inhibitor or by heat inactivation.
-
Aβ Quantification: Measure the amount of Aβ42 and Aβ40 produced using ELISA or MSD.
-
Data Analysis: Calculate the percentage of inhibition of γ-secretase activity for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of Aβ Production
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow for In Vitro Validation of this compound
Caption: Workflow for determining the in vitro potency of this compound.
Logical Relationship: GSMs vs. GSIs
Caption: Comparison of the mechanisms of GSMs and GSIs.
Unraveling the Molecular Strategy of PF-06442609: A Comparative Analysis of γ-Secretase Modulation in Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the investigational compound PF-06442609 and its mechanism of action against other therapeutic strategies for Alzheimer's disease. This analysis is based on publicly available preclinical data.
Developed by Pfizer, this compound is a potent, orally bioavailable, and metabolically stable γ-secretase modulator (GSM) designed to address a key pathological hallmark of Alzheimer's disease: the production of amyloid-beta (Aβ) peptides.[1][2] Unlike traditional γ-secretase inhibitors that block the enzyme's activity entirely, this compound modulates its function to selectively reduce the generation of the highly amyloidogenic Aβ42 peptide while concurrently increasing the production of shorter, less harmful Aβ isoforms such as Aβ38.[2] This nuanced approach aims to mitigate the toxic effects of Aβ42 aggregation while preserving the physiological functions of γ-secretase, which is involved in the processing of other important substrates.
Comparative Performance and Mechanism of Action
The therapeutic landscape for Alzheimer's disease encompasses a variety of approaches targeting the amyloid cascade. To contextualize the mechanism of this compound, it is essential to compare it with other classes of γ-secretase-targeting compounds.
| Compound Class | Mechanism of Action | Effect on Aβ Peptides | Potential Liabilities |
| γ-Secretase Modulators (e.g., this compound) | Allosterically modify γ-secretase to shift the cleavage site. | Decreases Aβ42 and Aβ40, while increasing shorter forms like Aβ38.[2] | On-target, off-pathway side effects are theoretically minimized. |
| Traditional γ-Secretase Inhibitors (GSIs) | Block the catalytic activity of γ-secretase. | Non-selectively inhibits the production of all Aβ peptides. | Inhibition of Notch signaling and other γ-secretase substrates can lead to significant toxicity. |
| β-Secretase (BACE1) Inhibitors | Inhibit the initial enzymatic cleavage of Amyloid Precursor Protein (APP). | Reduce the overall production of all Aβ peptides. | Challenges with efficacy and potential for off-target effects. |
Quantitative Data Summary
Preclinical studies have demonstrated the potency and in vivo activity of this compound.
| Parameter | Value | Species/Model |
| Aβ42 IC₅₀ | ~6 nM | In vitro assay[2] |
| Brain Aβ42 Reduction | ~41% at 3 hours post-dose | Guinea pig (60 mg/kg, oral)[2] |
| Brain Aβ38 Increase | ~46% at 3 hours post-dose | Guinea pig (60 mg/kg, oral)[2] |
Experimental Protocols
While specific, detailed internal experimental protocols from the developer are proprietary, the general methodologies for evaluating γ-secretase modulators can be outlined based on standard practices in the field.
In Vitro Aβ Peptide Quantification Assay:
-
Cell Culture: A cell line overexpressing human APP, such as HEK293-APP, is cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant containing secreted Aβ peptides is collected.
-
Aβ Quantification: The levels of specific Aβ isoforms (Aβ38, Aβ40, Aβ42) are quantified using a sensitive immunoassay, typically a sandwich enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay.
-
Data Analysis: The IC₅₀ value, representing the concentration at which 50% of Aβ42 production is inhibited, is calculated from the dose-response curve.
In Vivo Pharmacodynamic Study in Guinea Pigs:
-
Animal Model: Guinea pigs are used as they naturally produce human-like Aβ peptides.
-
Compound Administration: this compound is administered orally at a defined dose (e.g., 60 mg/kg).[2]
-
Time-Course Analysis: Animals are euthanized at various time points post-dose (e.g., 3, 6, 12, 24 hours).[2]
-
Tissue Collection and Processing: Brain tissue is rapidly harvested and homogenized in appropriate buffers containing protease inhibitors to prevent Aβ degradation.
-
Aβ Extraction and Quantification: Aβ peptides are extracted from the brain homogenates, often using a multi-step extraction protocol (e.g., with formic acid). The levels of Aβ38, Aβ40, and Aβ42 are then quantified by ELISA or a similar immunoassay.
-
Data Analysis: The percentage change in brain Aβ levels relative to vehicle-treated control animals is calculated for each time point.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of amyloid-beta production and the modulatory effect of this compound.
Caption: Standard experimental workflows for in vitro and in vivo evaluation of this compound.
References
Navigating the Shifting Tides of Alzheimer's Therapeutics: A Comparative Analysis of Emerging Experimental Drugs
For Immediate Release
The landscape of Alzheimer's disease (AD) research is undergoing a significant transformation, moving beyond the traditional amyloid-beta and tau hypotheses to explore a more diverse array of therapeutic targets. This guide offers a comparative analysis of several experimental drugs, including the cyclooxygenase (COX) inhibitor PF-06442609, and other novel agents targeting different pathological pathways in AD. This analysis is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current state of preclinical and clinical research.
A Multifaceted Approach to a Complex Disease
The development of effective treatments for Alzheimer's has been challenging, with numerous clinical trial failures. However, a deeper understanding of the disease's complex pathology has led to the investigation of multiple pathways, including neuroinflammation, synaptic dysfunction, and metabolic dysregulation.[1][2] This has resulted in a diversified pipeline of experimental drugs with various mechanisms of action.[1][3]
This comparative guide will focus on the following classes of experimental drugs:
-
Anti-inflammatory Agents (COX Inhibitors): Represented by this compound.
-
Amyloid-Beta (Aβ) Targeting Monoclonal Antibodies: Featuring recently approved and late-stage clinical trial candidates.
-
Tau Protein-Targeting Therapies: Highlighting agents aimed at preventing the formation of neurofibrillary tangles.
-
Neuroprotective Agents: Focusing on drugs designed to enhance neuronal survival and function.
Comparative Analysis of Experimental Alzheimer's Drugs
The following table summarizes the key characteristics, mechanisms of action, and available data for representative experimental drugs in each class.
| Drug/Class | Target | Mechanism of Action | Reported Efficacy/Biomarker Changes | Key Experimental Protocol |
| This compound | COX-1/COX-2 | Inhibits the production of prostaglandins, thereby reducing neuroinflammation. | Data on specific efficacy in Alzheimer's disease is limited in the public domain. Preclinical studies with other NSAIDs have shown mixed results. | Preclinical: In vitro assays to measure COX inhibition. In vivo studies in transgenic mouse models of AD to assess effects on amyloid plaques, neuroinflammation, and cognition. |
| Lecanemab | Amyloid-Beta Protofibrils | Monoclonal antibody that selectively binds to and promotes the clearance of soluble Aβ protofibrils. | Phase 3 (CLARITY AD): Statistically significant slowing of cognitive decline (27% on CDR-SB). Reduction in brain amyloid levels as measured by PET. | Randomized, double-blind, placebo-controlled trial in subjects with early Alzheimer's disease. Primary endpoint: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months. |
| Donanemab | Amyloid-Beta Plaques (N3pG) | Monoclonal antibody targeting a modified form of Aβ (N3pG) present in established plaques, leading to their removal. | Phase 3 (TRAILBLAZER-ALZ 2): Significant slowing of cognitive and functional decline (35% on iADRS). Rapid and substantial clearance of amyloid plaques. | Randomized, double-blind, placebo-controlled trial in participants with early symptomatic Alzheimer's disease with the presence of amyloid and tau pathology. Primary outcome: Change in the integrated Alzheimer's Disease Rating Scale (iADRS) score. |
| Hydromethylthionine mesylate (HMTM) | Tau Protein Aggregation | Inhibits the aggregation of tau protein into neurofibrillary tangles. | Phase 3 (LUCIDITY): Did not show a statistically significant difference from placebo on primary endpoints in the overall population. Some potential benefit was suggested in a subgroup with mild cognitive impairment. | Randomized, double-blind, placebo-controlled trial in subjects with mild to moderate Alzheimer's disease. Primary endpoints assessed cognitive and functional decline. |
| LM11A-31 | p75 Neurotrophin Receptor (p75NTR) | Modulates the p75NTR to promote neuronal survival and growth signals. | Phase 2a: Demonstrated safety and tolerability. Showed positive changes in biomarkers of inflammation in the cerebrospinal fluid.[4] | Randomized, placebo-controlled trial in patients with mild to moderate Alzheimer's disease to evaluate safety, tolerability, and exploratory biomarkers.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
Protocol for Amyloid PET Imaging in Clinical Trials (General Overview):
-
Patient Preparation: Patients are instructed to fast for at least 4 hours prior to the scan. Blood glucose levels are checked to ensure they are within an acceptable range.
-
Radiotracer Injection: An amyloid-targeting radiotracer (e.g., Florbetapir F18, Flutemetamol F18) is administered intravenously.
-
Uptake Period: A waiting period of 30-90 minutes allows the radiotracer to distribute and bind to amyloid plaques in the brain.
-
PET Scan: The patient lies on the scanner bed, and their head is positioned in the scanner. A scan of approximately 10-20 minutes is acquired.
-
Image Reconstruction and Analysis: The PET data is reconstructed into 3D images. These images are then visually read by trained raters or quantitatively analyzed to determine the level of amyloid plaque burden. A standardized uptake value ratio (SUVR) is often calculated by comparing tracer uptake in cortical regions of interest to a reference region (e.g., cerebellum).
Future Directions and Conclusion
The field of Alzheimer's drug development is at a critical juncture. While anti-amyloid therapies have shown modest but statistically significant benefits, the focus is expanding to include combination therapies that target multiple pathological pathways simultaneously.[5] The rationale is that a multi-pronged approach may yield a more profound clinical benefit.[6]
The limited public information on this compound for Alzheimer's disease highlights the challenges in tracking the progress of all experimental therapies. However, its classification as a COX inhibitor places it within the important and evolving area of neuroinflammation research. As more data from diverse therapeutic strategies become available, a clearer picture of the most effective ways to treat this devastating disease will emerge. Continued rigorous clinical trials and the sharing of experimental data will be paramount to advancing the field and bringing new hope to patients and their families.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. mdpi.com [mdpi.com]
- 3. Hope rises as more Alzheimer’s drugs enter clinical trials - Alzheimer's Research UK [alzheimersresearchuk.org]
- 4. Clinical Trial Offers Promising Results for Alzheimer’s | Technology Networks [technologynetworks.com]
- 5. Drug Combinations May Be The Next Generation Of Alzheimer’s Treatment [insights.citeline.com]
- 6. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PF-06442609 and NSAID-Derived γ-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Classes of γ-Secretase Modulators for Alzheimer's Disease.
The modulation of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides, represents a promising therapeutic strategy for Alzheimer's disease. This guide provides a detailed comparison of two major classes of γ-secretase modulators (GSMs): the second-generation GSM, PF-06442609, and first-generation GSMs derived from non-steroidal anti-inflammatory drugs (NSAIDs). By presenting available preclinical data, experimental methodologies, and mechanistic insights, this document aims to equip researchers with the necessary information to evaluate and compare these compounds.
Differentiated Mechanisms of Action
This compound and NSAID-derived GSMs, while both aiming to reduce the production of the highly amyloidogenic Aβ42 peptide, are understood to act via distinct mechanisms. First-generation NSAID-derived GSMs, such as R-flurbiprofen and sulindac (B1681787) sulfide, are believed to target the amyloid precursor protein (APP), the substrate of γ-secretase.[1] In contrast, second-generation GSMs, a class to which this compound belongs, are thought to directly and allosterically modulate the γ-secretase enzyme complex itself, specifically targeting the presenilin (PSEN) catalytic subunit.[1][2] This direct interaction is hypothesized to induce a conformational change in the enzyme, shifting its cleavage preference to favor the production of shorter, less aggregation-prone Aβ peptides like Aβ38 and Aβ37, at the expense of Aβ42 and Aβ40.[3]
The differing targets of these two GSM classes have implications for their selectivity and potential off-target effects. While NSAID-derived GSMs may also interact with other proteins that bind to APP, second-generation GSMs are designed for higher specificity to the γ-secretase complex, potentially offering a wider therapeutic window.
Preclinical Efficacy: A Comparative Overview
While direct head-to-head clinical studies are not yet available, preclinical data from various studies provide a basis for comparing the in vivo efficacy of these two classes of GSMs. The following tables summarize the reported effects of representative compounds on brain Aβ levels in transgenic mouse models of Alzheimer's disease.
Table 1: In Vivo Efficacy of Second-Generation GSMs
| Compound | Animal Model | Dose | Route | % Reduction in Brain Aβ42 | % Reduction in Brain Aβ40 | Citation |
| Compound 2 (pyridazine-derived GSM) | Mouse | 10 mg/kg | Oral | ~54% | ~29% | [4] |
| Compound 2 (pyridazine-derived GSM) | Rat | 5 mg/kg | Oral | 54% | 29% | [4] |
| PF-06648671 (Phase I data) | Human | 360 mg | Oral | Dose-dependent reduction in plasma Aβ42 | Dose-dependent reduction in plasma Aβ40 | [5] |
Table 2: In Vivo Efficacy of NSAID-Derived GSMs in Tg2576 Mice (3-day treatment)
| Compound | Dose (mg/kg/day) | % Reduction in Brain Aβ42 | % Reduction in Brain Aβ40 | Citation |
| R-Flurbiprofen | 10 | 26% | No significant effect | [6] |
| R-Flurbiprofen | 25 | 60% | No significant effect | [6] |
| R-Flurbiprofen | 50 | 34% | No significant effect | [6] |
| S-Flurbiprofen | 10 | 30% | No significant effect | [6] |
| S-Flurbiprofen | 25 | 62% | 19% | [6] |
| S-Flurbiprofen | 50 | 64% | 24% | [6] |
| Indomethacin | 25 | 35% | Not reported | [6] |
| Sulindac Sulfide | 25 | 26% | Not reported | [6] |
| Ibuprofen | 50 | 25% | Not reported | [7] |
| Meclofenamic Acid | 25 | 80% | Not reported | [6] |
| Fenoprofen | 50 | 24% | Not reported | [6] |
| Diclofenac | 25 | 17% | Not reported | [6] |
| Diflunisal | 50 | 20% | Not reported | [6] |
Note: Data for NSAID-derived GSMs are from a single study for comparative consistency.[6][7] It is important to note that different experimental conditions can influence outcomes.
Experimental Protocols
The evaluation of GSMs involves a series of standardized in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments typically cited in the preclinical assessment of these compounds.
In Vitro γ-Secretase Modulation Assay (Cell-Based)
This assay is designed to determine the potency and selectivity of a GSM in a cellular context.
-
Cell Culture: Human neuroglioma (H4) or SH-SY5Y cells stably overexpressing human APP are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of the test GSM (e.g., this compound or an NSAID-derived GSM) or a vehicle control (typically DMSO) for 24-48 hours.
-
Sample Collection: After the incubation period, the conditioned media is collected to measure secreted Aβ peptides. Cell lysates can also be prepared to analyze intracellular Aβ and APP fragments.
-
Aβ Quantification: The levels of Aβ42, Aβ40, and Aβ38 in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) assays.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for Aβ42 reduction and the half-maximal effective concentration (EC₅₀) for Aβ38 elevation are calculated from dose-response curves. The selectivity for modulating Aβ peptides over inhibiting total Aβ production or affecting Notch cleavage is also assessed.
In Vivo Efficacy Assessment in Transgenic Mouse Models
This protocol outlines the steps for evaluating the ability of a GSM to modulate brain and plasma Aβ levels in an animal model of Alzheimer's disease.
-
Animal Model: Transgenic mouse models that overexpress human APP with familial Alzheimer's disease mutations, such as Tg2576 or 5xFAD, are commonly used.[8]
-
Acclimatization and Grouping: Mice are allowed to acclimate to the facility for at least one week before the study begins. They are then randomly assigned to a vehicle control group and one or more treatment groups.
-
Compound Formulation and Administration: The GSM is formulated in a suitable vehicle, such as 20% or 40% Hydroxypropyl-β-cyclodextrin (HPβCD) in meglumine (B1676163) solution.[9] The compound is typically administered orally via gavage. Dosing can be acute (single dose) or chronic (daily for several days or weeks).
-
Monitoring: Animals are monitored daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.
-
Sample Collection: At a predetermined time point after the final dose, mice are euthanized. Blood is collected for plasma separation, and the brain is harvested.
-
Tissue Processing: Brain tissue is homogenized in appropriate buffers for the extraction of soluble Aβ peptides.
-
Aβ Quantification: Aβ42 and Aβ40 levels in the plasma and brain homogenates are measured using specific ELISAs or mass spectrometry.
-
Pharmacokinetic Analysis: Plasma and brain concentrations of the administered drug are measured at various time points to determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Data Analysis: The percentage reduction in Aβ levels in the treatment groups is calculated relative to the vehicle control group. Dose- and time-dependent effects are evaluated.
Conclusion
Both this compound, as a representative of second-generation GSMs, and NSAID-derived GSMs offer distinct approaches to modulating γ-secretase activity for the potential treatment of Alzheimer's disease. The available preclinical data suggest that second-generation GSMs may offer higher potency and a more direct and specific mechanism of action. However, NSAID-derived GSMs have a longer history of investigation and have also demonstrated significant Aβ42-lowering effects in vivo.
This guide provides a framework for understanding the key differences and for evaluating the performance of these compounds. Further head-to-head studies will be crucial to definitively determine the comparative efficacy and safety of these two promising classes of γ-secretase modulators. Researchers are encouraged to consider the specific experimental contexts and methodologies when interpreting the available data.
References
- 1. benchchem.com [benchchem.com]
- 2. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. | BioWorld [bioworld.com]
- 6. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Sulindac Sulfide Induces the Formation of Large Oligomeric Aggregates of the Alzheimer's Disease Amyloid-β Peptide Which Exhibit Reduced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Selectivity of PF-06442609: A Comparative Analysis for γ-Secretase Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the γ-secretase modulator (GSM) PF-06442609 with other notable γ-secretase inhibitors and modulators. The following sections detail the compound's performance based on available experimental data, outline the methodologies for key experiments, and visualize the relevant biological pathways and workflows.
Developed by Pfizer, this compound is a potent, orally bioavailable γ-secretase modulator from a series of pyridopyrazine-1,6-dione compounds.[1][2] Unlike γ-secretase inhibitors (GSIs) that block the enzyme's activity altogether, GSMs like this compound allosterically modulate γ-secretase to shift its cleavage preference of the amyloid precursor protein (APP).[3] This modulation results in a decrease in the production of the aggregation-prone 42-amino acid amyloid-beta peptide (Aβ42) and a concomitant increase in shorter, less amyloidogenic Aβ species.[3] This selective action is a key advantage, as it aims to reduce the pathogenic Aβ42 while potentially avoiding the mechanism-based toxicities associated with inhibiting the cleavage of other critical γ-secretase substrates, most notably Notch.
Comparative Performance of γ-Secretase Modulators and Inhibitors
The primary measure of potency for γ-secretase modulators is their half-maximal inhibitory concentration (IC50) for Aβ42 production. The selectivity is often expressed as a ratio of the IC50 for Notch signaling inhibition to the IC50 for Aβ42 reduction. A higher ratio indicates greater selectivity for modulating APP processing over the crucial Notch pathway.
| Compound | Type | Target | Aβ42 IC50 | Selectivity (Notch IC50 / Aβ42 IC50) | Key Findings |
| This compound | GSM | γ-Secretase | 6 nM | Data not publicly available | Potent modulator with a favorable rodent pharmacokinetic profile, leading to robust reductions of brain Aβ42 and Aβ40.[1][2] |
| Semagacestat (LY-450139) | GSI | γ-Secretase | 10.9 nM | ~1 | A broad-spectrum inhibitor that showed dose-dependent reduction of Aβ synthesis but was halted in Phase 3 trials due to lack of efficacy and worsening of cognitive function. |
| Avagacestat (BMS-708163) | GSI | γ-Secretase | 0.27 nM | ~137-fold selective for APP over Notch in cell culture. | Designed for selective inhibition of APP over Notch cleavage, but clinical development was discontinued. |
| RO4929097 | GSI | γ-Secretase | 4 nM (cell-free) | >100-fold selective against 75 other proteins. | A potent and selective inhibitor of γ-secretase with a focus on oncology applications by targeting Notch signaling. |
Experimental Protocols
Cell-Based Aβ Production Assay
This protocol is a representative method for determining the in vitro potency of γ-secretase modulators like this compound.
1. Cell Culture and Treatment:
-
Human neuroglioma H4 cells stably overexpressing human APP695 are cultured in appropriate media.
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).
2. Incubation:
-
The cells are incubated with the compounds for a defined period, typically 24 hours, at 37°C in a humidified atmosphere with 5% CO2.
3. Sample Collection:
-
After incubation, the cell culture supernatant (conditioned media) is collected for analysis of secreted Aβ peptides.
4. Aβ Quantification (ELISA):
-
The concentrations of Aβ40 and Aβ42 in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Commercially available ELISA kits are typically used, following the manufacturer's instructions.
5. Data Analysis:
-
The levels of Aβ40 and Aβ42 are normalized to the vehicle-treated control cells.
-
The IC50 value for Aβ42 reduction is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro Protease Selectivity Assays (General Protocols)
To assess the selectivity of a compound against other relevant proteases, enzymatic assays with purified enzymes and fluorogenic substrates are commonly employed.
BACE1 Inhibition Assay:
-
Recombinant human BACE1 enzyme is incubated with a fluorogenic BACE1 substrate.
-
The test compound is added at various concentrations.
-
The enzymatic reaction is initiated, and the increase in fluorescence is monitored over time.
-
The IC50 value is determined from the concentration-response curve.
Cathepsin D Inhibition Assay:
-
Purified Cathepsin D is incubated with a fluorogenic substrate specific for this enzyme.
-
The assay is performed in the presence of varying concentrations of the test compound.
-
The change in fluorescence is measured to determine the level of inhibition.
-
The IC50 value is calculated from the resulting data.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: γ-Secretase signaling pathway and the modulatory effect of this compound.
Caption: Workflow for determining γ-secretase modulation activity.
References
Replicating Published Findings on the Therapeutic Effects of PF-06442609: A Comparative Guide
This guide provides a detailed comparison of the γ-secretase modulator (GSM) PF-06442609 with other relevant compounds, based on published preclinical data. The information presented is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings in the context of Alzheimer's disease research.
Introduction to this compound
This compound is a novel pyridopyrazine-1,6-dione derivative developed by Pfizer as a γ-secretase modulator for the potential treatment of Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs) which block the overall activity of the enzyme, GSMs allosterically modulate γ-secretase to shift its cleavage of the amyloid precursor protein (APP). This modulation results in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38. This mechanism of action is being explored as a potentially safer therapeutic strategy compared to GSIs, which can interfere with the processing of other important substrates of γ-secretase, such as Notch.
Comparative In Vitro Efficacy
The in vitro potency of this compound and its analogs was primarily assessed by their ability to reduce Aβ42 levels in a human neuroglioma (H4) cell line stably expressing human APP. The half-maximal inhibitory concentration (IC50) for Aβ42 reduction was the key metric for comparison.
| Compound | Aβ42 IC50 (nM) |
| This compound (21) | 6 |
| Naphthyl analogue 5 | 15 |
| Compound 11 | 18 |
| Compound 13 | 17 |
| Compound 9 | 302 |
| Compound 12 | 72 |
Comparative In Vitro and In Vivo Pharmacokinetics
The pharmacokinetic profiles of this compound and comparator compounds were evaluated in rats and guinea pigs to assess their drug-like properties, including metabolic stability and brain penetration.
Table 2: Pharmacokinetic Parameters
| Compound | Species | Human Liver Microsomal CLint,app (mL/min/kg) | Rat Liver Microsomal CLint,app (mL/min/kg) | MDR Efflux Ratio |
| This compound (21) | - | 12.7 | - | 1.4 |
| Naphthyl analogue 5 | - | 8.1 | 469 | - |
| Compound 11 | - | - | - | 2.5 |
| Compound 13 | - | 20.0 | - | 2.1 |
| Compound 9 | - | - | - | 4.9 |
| Compound 12 | - | - | - | 3.7 |
In Vivo Efficacy: Brain Aβ Reduction in Guinea Pigs
The therapeutic efficacy of this compound was evaluated in vivo by measuring the reduction of Aβ40 and Aβ42 levels in the brains of guinea pigs following oral administration.
Table 3: In Vivo Brain Aβ Reduction in Guinea Pigs (24 hours post-dose)
| Compound | Dose (mg/kg) | Brain Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) |
| This compound (21) | 60 | 45 | 41 |
Experimental Protocols
In Vitro Aβ42 Reduction Assay in H4 Cells
Cell Culture: Human neuroglioma (H4) cells stably transfected with human amyloid precursor protein (APP) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Compound Treatment: Cells were plated in multi-well plates and allowed to adhere. Compounds were dissolved in DMSO and diluted to final concentrations in the cell culture medium. The final DMSO concentration was kept constant across all wells.
Aβ Quantification: After a 24-hour incubation period with the compounds, the conditioned media was collected. The levels of Aβ42 were quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific anti-Aβ42 antibodies.
Data Analysis: IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.
In Vivo Pharmacokinetic and Efficacy Study in Guinea Pigs
Animal Model: Male Hartley guinea pigs were used for these studies. This species is often used in Alzheimer's disease research because their Aβ peptide sequence is identical to that of humans.
Dosing: this compound was formulated in a suitable vehicle and administered as a single oral gavage.
Pharmacokinetic Sampling: For pharmacokinetic analysis, blood samples were collected at various time points post-dose. Plasma concentrations of the compound were determined by liquid chromatography-mass spectrometry (LC-MS/MS).
Efficacy Assessment (Brain Aβ Levels): At 24 hours post-dose, animals were euthanized, and brains were harvested. The brain tissue was homogenized in a buffer containing protease inhibitors. The levels of Aβ40 and Aβ42 in the brain homogenates were measured by ELISA.
Data Analysis: Pharmacokinetic parameters were calculated using standard non-compartmental analysis. The percentage reduction in brain Aβ levels was calculated by comparing the levels in treated animals to those in vehicle-treated control animals.
Visualizations
Caption: Signaling pathway of γ-secretase and the mechanism of action of this compound.
In Vivo Validation of PF-06442609's Preclinical Profile: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of Alzheimer's disease therapeutics, this guide provides an objective comparison of the preclinical in vivo data for the γ-secretase modulator (GSM), PF-06442609, against an alternative, E2012. This analysis is based on publicly available preclinical data and aims to assist in the evaluation of these compounds for further investigation.
This compound is a second-generation γ-secretase modulator (GSM) that has demonstrated a favorable preclinical profile for the potential treatment of Alzheimer's disease. Developed by Pfizer, this compound is designed to allosterically modulate the γ-secretase enzyme complex, leading to a reduction in the production of the toxic amyloid-beta 42 (Aβ42) peptide and a concurrent increase in the production of shorter, less amyloidogenic Aβ species. This mechanism offers a potential advantage over traditional γ-secretase inhibitors (GSIs) by avoiding the inhibition of other critical signaling pathways, such as Notch, thereby potentially reducing side effects.
Comparative Analysis of In Vivo Efficacy
Preclinical studies have been crucial in establishing the in vivo efficacy of this compound. A key study demonstrated its ability to robustly reduce Aβ42 and Aβ40 levels in the brains of guinea pigs, a relevant non-transgenic animal model for studying amyloid-beta production. While specific quantitative data from direct head-to-head preclinical trials are not publicly available, we can compare the reported outcomes for this compound with those of another second-generation GSM, E2012 (developed by Eisai).
| Compound | Animal Model | Key In Vivo Finding | Reported Efficacy |
| This compound | Guinea Pig | Time-dependent reduction of brain Aβ40 and Aβ42 | Robust reductions in brain Aβ42 and Aβ40 levels. |
| E2012 | Mouse (Tg2576) | Reduction of brain Aβ42 | Dose-dependent reduction in brain Aβ42 with an ED50 of approximately 10 mg/kg. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo validation.
Caption: Logical relationship of the comparison.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of γ-secretase modulators.
In Vivo Animal Study
-
Animal Model: Male Hartley guinea pigs are often used due to the sequence homology of their Aβ peptide to humans.
-
Acclimation: Animals are acclimated for at least one week prior to the study with free access to food and water.
-
Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage. A vehicle control group receives the vehicle alone.
-
Dosing Regimen: A time-course study involves single or multiple doses administered over a specific period. Brain tissue is collected at various time points post-dose (e.g., 2, 4, 8, 24 hours).
-
Tissue Collection: At the designated time points, animals are euthanized, and brains are rapidly excised. The cortex and hippocampus are often dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Brain Tissue Homogenization and Aβ Quantification (ELISA)
-
Homogenization: Frozen brain tissue is weighed and homogenized in a lysis buffer (e.g., 5M guanidine (B92328) HCl in 50 mM Tris-HCl, pH 8.0) containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 16,000 x g) for 1 hour at 4°C to pellet insoluble material.
-
Supernatant Collection: The supernatant containing soluble Aβ is collected for analysis.
-
ELISA: Commercially available ELISA kits specific for Aβ40 and Aβ42 are used for quantification. The assay is performed according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with a capture antibody. A detection antibody conjugated to an enzyme is then added, followed by a substrate to produce a colorimetric signal. The absorbance is read on a microplate reader, and the concentration of Aβ in the samples is determined by comparison to the standard curve.
-
Data Analysis: Aβ levels are typically normalized to the total protein concentration of the brain homogenate. The percentage reduction in Aβ levels in the drug-treated group is calculated relative to the vehicle-treated control group. Statistical significance is determined using appropriate statistical tests, such as a t-test or ANOVA.
Conclusion
The available preclinical data for this compound supports its continued investigation as a potential therapeutic for Alzheimer's disease. Its mechanism as a γ-secretase modulator that selectively reduces toxic Aβ species is promising. While direct comparative in vivo data with other GSMs is limited in the public domain, the reported robust reduction of brain Aβ in a relevant animal model positions this compound as a compound of significant interest. Further studies, including head-to-head comparisons and long-term efficacy and safety evaluations, will be critical in fully elucidating its therapeutic potential.
Safety Operating Guide
Essential Guide to the Safe Disposal of PF-06442609
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like PF-06442609 is a critical component of laboratory safety and regulatory compliance. As a research-use-only substance, this compound must be treated as hazardous chemical waste, and its disposal should adhere to stringent guidelines for laboratory and pharmaceutical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a complete SDS is not publicly available, safety information from suppliers indicates that this compound is a combustible solid that can cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound. The minimum required PPE includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to minimize dust inhalation.
Hazard Classification and Safety Summary
The following table summarizes the known hazard information for this compound.
| Hazard Information | Description |
| GHS Hazard Codes | H315, H319, H335 |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, Respiratory System) |
| Physical Hazard | Combustible Solid (Storage Class 11) |
Step-by-Step Disposal Protocol
The following procedure outlines the best practices for the safe disposal of this compound in a laboratory setting. This process is designed to minimize risk to personnel and the environment.
-
Segregation of Waste: Never mix this compound with other chemical waste unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases. This compound should be collected in a dedicated, properly labeled hazardous waste container.
-
Containerization:
-
Use a container that is compatible with a combustible solid. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled container for solid hazardous waste.
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from heat, sparks, and open flames. This area should be well-ventilated and away from incompatible materials.
-
Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal of investigational pharmaceutical compounds should be handled by a licensed hazardous waste disposal contractor. The most common and recommended method of destruction for this type of waste is incineration.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Signaling Pathway Context (Biochemical Action)
While not directly related to disposal, understanding the compound's mechanism of action underscores its biological potency and the importance of proper handling. This compound is a potent γ-secretase inhibitor. This enzyme is a key component in the amyloidogenic pathway, which is implicated in Alzheimer's disease.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Essential Safety and Handling Protocols for PF-06442609
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PF-06442609. The following procedures are based on general best practices for potent pharmaceutical compounds and should be supplemented with a comprehensive, substance-specific Safety Data Sheet (SDS) once obtained.
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the compound is associated with the GHS07 hazard code.[1] This classification indicates that the substance may be harmful, an irritant, or a sensitizer. Therefore, appropriate precautions must be taken to minimize exposure.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.[2] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles.[3] |
| Body Protection | A fully buttoned lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of any dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach is essential for safely managing this compound from receipt to disposal. This involves careful planning and adherence to established laboratory protocols.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the compound name and associated hazards.
2. Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to control potential exposure.
-
Before handling, ensure all necessary PPE is correctly worn.[2]
-
Avoid generating dust or aerosols. If working with a powder, use techniques that minimize dust formation.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if there is a risk of airborne particles.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect solids using a method that avoids dust generation.
-
Place all contaminated materials into a sealed, labeled container for proper disposal.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in designated, clearly labeled, and sealed containers.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow for Handling Potent Compounds
The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound like this compound in a laboratory setting.
Caption: Logical workflow for safe handling of potent compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
